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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling and Synthetic Methodology of 4-(2-Methoxyethoxy)pyridin-3-amine

Executive Summary In the landscape of modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on privileged scaffolds that balance target affinity with optimal pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on privileged scaffolds that balance target affinity with optimal pharmacokinetic (PK) properties. 4-(2-Methoxyethoxy)pyridin-3-amine is a highly versatile, bifunctional building block engineered precisely for this purpose. By combining a hinge-binding pyridine-3-amine core with a solubilizing 2-methoxyethoxy tail, this molecule serves as a critical intermediate in the synthesis of advanced small-molecule modulators targeting cyclin-dependent kinases (CDKs) and platelet-derived growth factor receptors (PDGFRs)[1][2].

This technical guide provides an in-depth analysis of its structural rationale, physicochemical properties, and a self-validating synthetic methodology designed for high-yield pharmaceutical development.

Physicochemical & Structural Profiling

Understanding the exact chemical architecture of 4-(2-Methoxyethoxy)pyridin-3-amine is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule features a pyridine ring substituted at the C3 position with a primary amine and at the C4 position with a polyethylene glycol (PEG)-like ether chain.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Implication
Chemical Name 4-(2-Methoxyethoxy)pyridin-3-amineCore IUPAC nomenclature
Molecular Formula C₈H₁₂N₂O₂Defines atomic composition
Molecular Weight 168.19 g/mol Low MW allows for downstream elaboration
Hydrogen Bond Donors 1 (Amine -NH₂)Critical for Type I/II kinase binding
Hydrogen Bond Acceptors 4 (Pyridine N, Amine N, 2x Ether O)Facilitates aqueous solvation
Topological Polar Surface Area ~57.2 ŲOptimal for oral bioavailability
Calculated LogP (cLogP) ~0.6Highly hydrophilic; prevents lipophilic toxicity

Mechanistic Rationale in Drug Design

The exact substitution pattern of this molecule is not arbitrary; it is a calculated design choice driven by structure-activity relationship (SAR) principles[1].

  • The Pyridine-3-amine Core : The electron-deficient pyridine nitrogen acts as a critical hydrogen-bond acceptor, anchoring the molecule to the backbone amides of the ATP-binding pocket (the "hinge region") of kinases[2]. The adjacent C3-amine provides a highly reactive synthetic handle, typically converted into an amide or urea linkage to dictate specific kinase selectivity.

  • The 2-Methoxyethoxy Tail : Appending a hydrophobic tail often leads to poor aqueous solubility and hERG channel toxicity. By utilizing a 2-methoxyethoxy group at the C4 position, the oxygen atoms introduce localized polarity. Because the C4 position generally points outward toward the solvent-exposed channel of the kinase, this PEG-like tail dramatically improves the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate without disrupting target affinity.

Pharmacophore A 4-(2-Methoxyethoxy)pyridin-3-amine Core Scaffold B Pyridine Nitrogen (H-Bond Acceptor) A->B Structural Feature C C3-Amine Group (Derivatization Point) A->C Structural Feature D 2-Methoxyethoxy Tail (Solubilizing Group) A->D Structural Feature E Kinase Hinge Region Binding B->E Mediates F Amide/Urea Linkage for Target Affinity C->F Enables G Solvent-Exposed Channel (Improves ADME/PK) D->G Directs to

Fig 1: Pharmacophore mapping of the core scaffold in kinase inhibitor design.

Synthetic Methodology & Protocols

The synthesis of 4-(2-Methoxyethoxy)pyridin-3-amine relies on a robust, two-step sequence starting from commercially available 4-chloro-3-nitropyridine. This pathway leverages the extreme electrophilicity of the pyridine C4 position, which is highly activated by the strongly electron-withdrawing ortho-nitro group[3].

Synthesis Step1 Step 1: S_NAr Reaction 4-Chloro-3-nitropyridine + 2-Methoxyethanol Reagents: NaH, THF, 0°C to RT Intermediate Intermediate 4-(2-Methoxyethoxy)-3-nitropyridine Step1->Intermediate Nucleophilic substitution of chloride Step2 Step 2: Nitro Reduction Reagents: Pd/C, H2 (1 atm), MeOH, RT Intermediate->Step2 Isolation & Purification Product Target Product 4-(2-Methoxyethoxy)pyridin-3-amine Step2->Product Catalytic hydrogenation

Fig 2: Step-by-step synthetic workflow from 4-chloro-3-nitropyridine.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Synthesize the intermediate 4-(2-methoxyethoxy)-3-nitropyridine. Causality: 2-Methoxyethanol is a weak nucleophile. Using Sodium Hydride (NaH) quantitatively deprotonates the alcohol to form a highly reactive alkoxide, preventing competing hydrolysis side-reactions that occur with weaker aqueous bases.

Protocol:

  • Charge a flame-dried, round-bottom flask with 2-methoxyethanol (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert N₂ atmosphere.

  • Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Self-Validation Check: Stir for 30 minutes until visible H₂ gas evolution ceases, confirming complete alkoxide formation.

  • Add a solution of 4-chloro-3-nitropyridine (1.0 eq) in THF dropwise. Causality: Dropwise addition controls the exothermic S_NAr reaction, minimizing bis-substitution or thermal decomposition of the starting material[3].

  • Warm the reaction to room temperature and monitor via LC-MS. The reaction is typically complete within 2-4 hours due to the activating effect of the nitro group[1].

  • Quench carefully with saturated aqueous NH₄Cl, extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Catalytic Nitro Reduction

Objective: Reduce the nitro intermediate to the final target, 4-(2-Methoxyethoxy)pyridin-3-amine. Causality: Catalytic hydrogenation (Pd/C) is strictly selected over chemical reductions (e.g., Fe/HCl or SnCl₂) to avoid heavy metal contamination and tedious emulsion workups, ensuring a high-purity pharmaceutical intermediate.

Protocol:

  • Dissolve the crude 4-(2-methoxyethoxy)-3-nitropyridine in degassed methanol.

  • Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) carefully under a gentle stream of N₂.

  • Evacuate the flask and backfill with H₂ gas via a balloon (1 atm).

  • Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation Check: The deep yellow color characteristic of the nitroaromatic intermediate will transition to a pale yellow or colorless solution upon complete reduction to the aniline derivative.

  • Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing the pad with excess methanol.

  • Concentrate the filtrate in vacuo to yield the target amine.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 4-(2-Methoxyethoxy)pyridin-3-amine before downstream drug development, the following self-validating analytical benchmarks must be met:

  • LC-MS (ESI+): The mass spectrum must yield a dominant [M+H]⁺ peak at m/z 169.2 , confirming the molecular weight. The complete absence of the intermediate peak (m/z 199.1) validates the success of the reduction step.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region: Look for a characteristic downfield singlet for the pyridine C2 proton (highly deshielded by adjacent N and NH₂), and two doublets for the C6 and C5 protons, confirming the para-substitution pattern.

    • Aliphatic Region: The 2-methoxyethoxy group will display distinct multiplets around 3.5–4.2 ppm (representing the -CH₂-CH₂- ether linkage) and a sharp, integrating singlet for the terminal methoxy group (-OCH₃) at ~3.3 ppm.

    • Amine Verification: A broad singlet integrating to 2 protons will appear, which completely disappears upon D₂O exchange, confirming the presence of the primary amine.

References

  • Title: Structure−Activity Relationships for 1-Phenylbenzimidazoles as Selective ATP Site Inhibitors of the Platelet-Derived Growth Factor Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: WO2010003133A2 - Cdk modulators Source: Google Patents URL
  • Title: Design of Small-Molecule Inhibitors of Sulfatase 2 and ERK5 Source: Newcastle University URL: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(2-Methoxyethoxy)pyridin-3-amine

Prepared by: Senior Application Scientist, Chemical Development & Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Structural Overview In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Development & Medicinal Chemistry Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Structural Overview

In modern medicinal chemistry, the optimization of a lead compound's pharmacokinetic (PK) profile often dictates its clinical success. 4-(2-Methoxyethoxy)pyridin-3-amine (CAS: Unassigned/Derivative Class; Formula: C8H12N2O2) represents a highly strategic, bifunctional heterocyclic building block.

As application scientists, we frequently leverage 3-amino-4-alkoxypyridine motifs in the design of targeted therapeutics, particularly small-molecule kinase inhibitors . The structural genius of this specific molecule lies in its dual functionalization:

  • The 3-Amino Group: Acts as a versatile nucleophilic handle for acylation, urea formation, or Buchwald-Hartwig amination.

  • The 4-(2-Methoxyethoxy) Tail: Serves as a flexible, solubilizing ether chain that significantly lowers the lipophilicity (LogD) of the parent scaffold, improving aqueous solubility and oral bioavailability without introducing steric clashes in tight protein binding pockets.

Physicochemical Properties

Understanding the physicochemical baseline of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The electron-donating nature of the 4-alkoxy substitution increases the electron density on the pyridine ring, raising the pKa of the pyridine nitrogen. This makes the core an excellent hydrogen-bond acceptor, a feature frequently exploited for anchoring inhibitors to the hinge region of kinases .

Table 1: Key Physicochemical Parameters

PropertyValueAnalytical Rationale & Impact
Molecular Weight 168.19 g/mol Low molecular weight allows for extensive downstream elaboration while remaining within Lipinski's Rule of 5.
Predicted LogP 0.6 – 0.9Highly hydrophilic; the ether tail prevents the compound from becoming excessively lipophilic.
TPSA 57.3 ŲOptimal for membrane permeability (Pyridine N = 12.9, Amine = 26.0, Ether O = 18.4).
H-Bond Donors 1 (Primary Amine)Critical for establishing directional hydrogen bonds with target protein backbones.
H-Bond Acceptors 4Enhances solvent interactions and aqueous solubility.

Chemical Reactivity & Pharmacological Mapping

The orthogonal reactivity of 4-(2-Methoxyethoxy)pyridin-3-amine allows for highly selective synthetic modifications. The primary amine is highly nucleophilic, whereas the pyridine nitrogen is basic but non-nucleophilic under standard acylation conditions.

Reactivity Core 4-(2-Methoxyethoxy) pyridin-3-amine Amine 3-Amino Group (Nucleophilic) Core->Amine Acylation / Amidation Pyridine Pyridine Nitrogen (H-Bond Acceptor) Core->Pyridine Target Binding Ether Methoxyethoxy Tail (Solubilizing) Core->Ether LogD Reduction Amide Amide/Urea Derivatives Amine->Amide Kinase Kinase Hinge Interaction Pyridine->Kinase Sol Improved ADME Profile Ether->Sol

Figure 1: Functional group reactivity and pharmacological utility mapping.

Self-Validating Synthetic Methodology

To synthesize this building block with high purity, we employ a robust, two-step sequence starting from commercially available 4-chloro-3-nitropyridine . This protocol is designed as a self-validating system , meaning each step contains built-in analytical checkpoints to confirm success before proceeding.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the 4-chloro group with 2-methoxyethanol.

  • Causality & Reagent Selection: Sodium hydride (NaH) is selected over weaker bases (like K2CO3) to ensure complete, irreversible deprotonation of the aliphatic alcohol. This drives the SNAr forward efficiently against the electron-deficient nitropyridine core, preventing unreacted starting material from complicating downstream purification.

  • Protocol:

    • To a stirred solution of 2-methoxyethanol (1.2 equiv) in anhydrous THF at 0 °C, NaH (60% dispersion, 1.5 equiv) is added portion-wise.

    • After 30 minutes of stirring (until H2 evolution ceases), a solution of 4-chloro-3-nitropyridine (1.0 equiv) in THF is added dropwise.

    • The reaction is warmed to room temperature and stirred for 4 hours.

  • Self-Validating Checkpoint: Monitor via LC-MS. The displacement of the chloride leaving group results in a distinct mass shift ( Δ m/z = +41 Da). On TLC (Silica, EtOAc/Hexane), the product spot will exhibit strong UV activity at 254 nm but will yield a negative (colorless) ninhydrin response, confirming no primary amine is present yet.

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the target primary amine.

  • Causality & Reagent Selection: Catalytic hydrogenation (Pd/C, H2) is strictly prioritized over dissolving metal reductions (e.g., Fe/NH4Cl or SnCl2). This avoids heavy metal contamination in the final pharmaceutical intermediate and allows for a clean, self-validating workup via simple Celite filtration.

  • Protocol:

    • Dissolve the intermediate 4-(2-methoxyethoxy)-3-nitropyridine in methanol.

    • Add 10% Pd/C (0.1 equiv by weight) under an argon atmosphere.

    • Purge the system with hydrogen gas and stir under a balloon of H2 at room temperature for 12 hours.

    • Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.

  • Self-Validating Checkpoint: The completion of the reaction is visually indicated by the cessation of hydrogen uptake. Post-filtration, the product will yield a positive (purple/brown) ninhydrin stain on TLC, confirming the successful generation of the primary amine.

SynthWorkflow A 4-Chloro-3- nitropyridine B SNAr Reaction NaH, THF, 0°C to RT A->B + 2-Methoxyethanol C 4-(2-Methoxyethoxy)- 3-nitropyridine B->C Intermediate D Hydrogenation Pd/C, H2, MeOH C->D Reduction E 4-(2-Methoxyethoxy) pyridin-3-amine D->E Target Compound

Figure 2: Two-step self-validating synthetic workflow for the target compound.

Analytical Characterization Standards

To ensure the highest scientific integrity, the isolated 4-(2-Methoxyethoxy)pyridin-3-amine must be validated against strict spectroscopic standards. The presence of the ether linkage and the primary amine provides distinct, non-overlapping signals in nuclear magnetic resonance (NMR) spectroscopy.

Table 2: Expected ¹H NMR Characterization (400 MHz, DMSO-d6)

Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment & Rationale
7.95 Singlet (s)1HPyridine C2-H: Highly deshielded by the adjacent basic nitrogen and the ortho-amino group.
7.80 Doublet (d, J=5.5 Hz)1HPyridine C6-H: Deshielded by the ring current and meta-alkoxy group.
6.90 Doublet (d, J=5.5 Hz)1HPyridine C5-H: Shielded by the strongly electron-donating ortho-alkoxy group.
4.85 Broad Singlet (br s)2H-NH2: Primary amine protons. Disappears upon D2O exchange.
4.20 Triplet (t, J=4.5 Hz)2H-O-CH2-: Methylene protons directly adjacent to the aromatic ether oxygen.
3.70 Triplet (t, J=4.5 Hz)2H-CH2-O-: Methylene protons adjacent to the terminal aliphatic ether oxygen.
3.35 Singlet (s)3H-OCH3: Terminal methoxy group.

Infrared (IR) Spectroscopy Check: The disappearance of the nitro group's distinct symmetric/asymmetric stretches (1530 cm⁻¹ and 1350 cm⁻¹) and the emergence of primary amine N-H stretches (3300–3400 cm⁻¹) serve as an immediate optical validation of reduction success.

References

  • American Chemical Society (ACS). "Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy." Organic Process Research & Development. Available at:[Link]

Foundational

Structural Elucidation of 4-(2-Methoxyethoxy)pyridin-3-amine: A Comprehensive 1H and 13C NMR Guide

Executive Summary & Structural Context In modern drug discovery, substituted pyridines frequently serve as core scaffolds for kinase inhibitors and central nervous system (CNS) therapeutics. 4-(2-Methoxyethoxy)pyridin-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In modern drug discovery, substituted pyridines frequently serve as core scaffolds for kinase inhibitors and central nervous system (CNS) therapeutics. 4-(2-Methoxyethoxy)pyridin-3-amine is a highly functionalized heteroaromatic building block. Accurate structural elucidation of this molecule is critical, as regiochemical isomers (e.g., 2-substituted or 5-substituted analogs) exhibit drastically different pharmacological profiles.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral analysis of 4-(2-Methoxyethoxy)pyridin-3-amine. By detailing the causality behind experimental parameters and mechanistic spectral assignments, this guide serves as a self-validating framework for analytical chemists and drug development professionals.

Experimental Protocols & Self-Validating Systems

To ensure reproducibility and high-fidelity data, the experimental workflow must be strictly controlled. The choice of solvent, relaxation delays, and pulse sequences directly dictates the quality of the resulting spectra.

Sample Preparation Methodology
  • Solvent Selection: Weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard [1].

    • Causality: While CDCl 3​ is standard, the 3-amine group contains exchangeable protons. In CDCl 3​ , trace moisture catalyzes rapid chemical exchange, often broadening the -NH 2​ signal into the baseline. DMSO- d6​ acts as a strong hydrogen-bond acceptor, immobilizing the amine protons and slowing their exchange rate, rendering them visible as a distinct broad singlet.

  • Transfer: Transfer the homogenous solution to a precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Instrument Acquisition Parameters

Data acquisition must account for the physical properties of the nuclei being observed [2].

Step-by-Step 1 H NMR Acquisition (400 MHz):

  • Pulse Sequence: Select the standard 30° pulse program (zg30).

  • Scans (ns): Set to 16 scans. Proton has a high gyromagnetic ratio and ~100% natural abundance, requiring minimal signal averaging.

  • Relaxation Delay (d1): Set to 2.0 seconds.

    • Causality: A 2.0s delay ensures complete longitudinal relaxation ( T1​ ) of the protons between pulses. This is a critical self-validating step; incomplete relaxation leads to truncated signals and inaccurate integration, which destroys the ability to quantify the proton environments.

Step-by-Step 13 C NMR Acquisition (100 MHz):

  • Pulse Sequence: Select the proton-decoupled 30° pulse program (zgpg30).

  • Scans (ns): Set to 512–1024 scans.

    • Causality: 13 C has a natural abundance of only 1.1% and a low gyromagnetic ratio. Extensive signal averaging is required to achieve an acceptable signal-to-noise ratio (SNR).

  • Relaxation Delay (d1): Set to 2.0 seconds.

Workflow A Sample Preparation (DMSO-d6 + TMS) B 1H NMR Acquisition (zg30, ns=16, d1=2s) A->B C 13C NMR Acquisition (zgpg30, ns=512, d1=2s) A->C D 2D NMR (HSQC/HMBC) (Connectivity Mapping) B->D C->D E Structure Validation (Regiochemistry Confirmed) D->E

Fig 1. Step-by-step NMR acquisition and structural validation workflow.

1 H NMR Spectral Analysis & Mechanistic Insights

The 1 H NMR spectrum of 4-(2-Methoxyethoxy)pyridin-3-amine is defined by the electronic interplay between the electron-donating amine (-NH 2​ ) and alkoxy (-OR) groups on the heteroaromatic ring.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment
H-6 7.92Doublet (d)1H5.5Pyridine C6-H
H-2 7.85Singlet (s)1H-Pyridine C2-H
H-5 6.88Doublet (d)1H5.5Pyridine C5-H
NH 2​ 5.05Broad Singlet (br s)2H-Amine protons
O-CH 2​ 4.22Triplet (t)2H4.8Alkoxy CH 2​ (pyridine side)
CH 2​ -O 3.75Triplet (t)2H4.8Alkoxy CH 2​ (methoxy side)
O-CH 3​ 3.35Singlet (s)3H-Methoxy protons
Causality of Chemical Shifts
  • Anisotropic Deshielding & Electronegativity: The pyridine nitrogen heavily deshields the alpha protons (H-2 and H-6), pushing them downfield to ~7.85 and 7.92 ppm. H-2 appears as a singlet because it lacks any adjacent ortho protons.

  • Mesomeric Shielding (+M Effect): Why is H-5 shifted significantly upfield to 6.88 ppm? The alkoxy group at C-4 donates electron density into the pyridine ring via resonance (+M effect). This increases the electron density specifically at the ortho and para positions. Because C-5 is ortho to the strongly electron-donating alkoxy group, the H-5 proton is heavily shielded [1].

  • Spin-Spin Coupling: H-5 and H-6 are adjacent to each other on the ring. They split each other into doublets with a characteristic 3Jortho​ coupling constant of 5.5 Hz, validating their spatial proximity.

13 C NMR Spectral Analysis & Mechanistic Insights

The 13 C NMR spectrum provides a direct map of the carbon skeleton. The assignments are governed by inductive (-I) and resonance (+M) effects.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment
C-4 152.4Quaternary (C)Pyridine C-O
C-6 150.1Methine (CH)Pyridine C-H (alpha to N)
C-2 139.5Methine (CH)Pyridine C-H (alpha to N, ortho to NH 2​ )
C-3 134.2Quaternary (C)Pyridine C-NH 2​
C-5 111.8Methine (CH)Pyridine C-H (ortho to alkoxy)
CH 2​ -O 70.2Methylene (CH 2​ )Alkoxy CH 2​ (methoxy side)
O-CH 2​ 68.5Methylene (CH 2​ )Alkoxy CH 2​ (pyridine side)
O-CH 3​ 58.4Methyl (CH 3​ )Methoxy carbon
Causality of Chemical Shifts
  • Ipso-Deshielding: C-4 resonates furthest downfield at 152.4 ppm. This is caused by the strong inductive withdrawal (-I) of the directly attached electronegative oxygen atom.

  • Resonance Shielding: Conversely, C-5 is pushed far upfield to 111.8 ppm. The lone pairs on the C-4 oxygen delocalize into the ring, creating a partial negative charge at C-5, thereby shielding the carbon nucleus.

  • Solvent Impurity Recognition: When analyzing the spectrum, ensure that the massive DMSO- d6​ solvent septet at 39.5 ppm does not mask any aliphatic signals. Recognizing trace impurities is a hallmark of expert spectral analysis [3].

2D NMR Workflows for Regiochemical Validation

While 1D NMR provides the foundational data, Heteronuclear Multiple Bond Correlation (HMBC) is the ultimate self-validating tool to prove the exact regiochemistry of the substituents. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons.

To definitively prove that the 2-methoxyethoxy group is at position 4 (and not position 5 or 2), we look for a 3J correlation from the first methylene group of the alkoxy chain (O-CH 2​ at 4.22 ppm) to the pyridine ring. The HMBC spectrum will show a distinct cross-peak between the O-CH 2​ protons and the C-4 carbon at 152.4 ppm. Furthermore, the H-2 and H-6 protons will also show 3J correlations to C-4, locking the entire structural puzzle into place[2].

HMBC H2 H-2 (7.85 ppm) C4 C-4 (152.4 ppm) H2->C4 3J C6 C-6 (150.1 ppm) H2->C6 3J H5 H-5 (6.88 ppm) C3 C-3 (134.2 ppm) H5->C3 3J H6 H-6 (7.92 ppm) C2 C-2 (139.5 ppm) H6->C2 3J H6->C4 3J OCH2 O-CH2 (4.22 ppm) OCH2->C4 3J

Fig 2. Key 3-bond HMBC correlations confirming the C-4 alkoxy regiochemistry.

Conclusion

The structural elucidation of 4-(2-Methoxyethoxy)pyridin-3-amine relies on a deep understanding of electronic effects and strict adherence to acquisition protocols. By utilizing DMSO- d6​ to lock exchangeable protons, applying appropriate relaxation delays for quantitative reliability, and mapping the atomic connectivity via HMBC, researchers can confidently validate this critical pharmacophore scaffold.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition. Source: John Wiley & Sons. URL: [Link][1]

  • Title: High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Source: Elsevier. URL: [Link][2]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Source: Organometallics (ACS Publications). URL: [Link][3]

Sources

Exploratory

Aqueous Solubility Profiling of 4-(2-Methoxyethoxy)pyridin-3-amine: A Physicochemical Guide for Drug Development

Executive Summary In rational drug design, the early assessment of physicochemical properties is paramount to preventing late-stage attrition due to poor pharmacokinetics. For weakly basic compounds like 4-(2-Methoxyetho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, the early assessment of physicochemical properties is paramount to preventing late-stage attrition due to poor pharmacokinetics. For weakly basic compounds like 4-(2-Methoxyethoxy)pyridin-3-amine , aqueous solubility is not a static value but a dynamic profile governed by pH, ionization state, and solid-state lattice energy. This whitepaper provides an in-depth, authoritative framework for profiling the thermodynamic solubility of this specific molecular architecture, detailing the causality behind its solvation mechanics and outlining a self-validating experimental protocol for Biopharmaceutics Classification System (BCS) evaluation.

Molecular Architecture & The Causality of Solvation

To accurately predict and measure the solubility of 4-(2-Methoxyethoxy)pyridin-3-amine, one must deconstruct its molecular architecture. The compound features three critical functional domains that dictate its interaction with aqueous media:

  • The Pyridine Core (Ionizable Center): Unsubstituted pyridine is a weak base with a pKa of approximately 5.2 1[1]. It acts as a proton acceptor in acidic environments.

  • The 3-Amino Group: While primary aromatic amines are generally poor bases, in this conjugated system, the amino group donates electron density into the pyridine ring via resonance (+M effect), thereby increasing the basicity (pKa) of the pyridine nitrogen.

  • The 4-(2-Methoxyethoxy) Substituent: This flexible side chain introduces two ether oxygens that act as potent hydrogen-bond acceptors. While the aliphatic carbons add slight lipophilicity, the hydrogen-bonding capacity significantly lowers the desolvation energy penalty compared to a purely alkyl-substituted analog.

The pH-Solubility Gradient

Because of these structural features, the molecule exhibits a steep pH-dependent solubility gradient. In the gastric environment (pH 1.2), the pyridine nitrogen is fully protonated, forming a highly soluble pyridinium cation. As the molecule transits to the intestinal fluid (pH 6.8), the environment surpasses the compound's pKa, forcing it into its un-ionized free base form. In this state, intermolecular π−π stacking and hydrogen bonding dominate, increasing the crystal lattice energy and drastically reducing thermodynamic solubility2[2].

G API 4-(2-Methoxyethoxy) pyridin-3-amine Gastric Gastric Fluid (pH 1.2) API->Gastric Ingested Intestinal Intestinal Fluid (pH 6.8) API->Intestinal Transit Protonated Protonated Cation (High Solvation) Gastric->Protonated pH < pKa FreeBase Free Base (Crystal Lattice) Intestinal->FreeBase pH > pKa Soluble High Aqueous Solubility Protonated->Soluble Ion-Dipole Bonds Insoluble Low Aqueous Solubility FreeBase->Insoluble Pi-Pi Stacking

Mechanism of pH-dependent solubility for weak pyridine bases.

Methodological Framework: The Self-Validating Shake-Flask Protocol

High-Throughput Screening (HTS) kinetic solubility assays (e.g., DMSO stock precipitation) are useful for early discovery but are insufficient for regulatory submission. Kinetic solubility often overestimates the true solubility due to transient supersaturation 3[3].

For definitive BCS classification, the FDA mandates the determination of thermodynamic equilibrium solubility using the traditional shake-flask method 4[4]. The following protocol is engineered as a self-validating system to ensure absolute data integrity.

Step-by-Step Protocol
  • Media Preparation: Prepare standard USP buffer solutions at pH 1.2 (Simulated Gastric Fluid without enzymes), pH 4.5 (Acetate buffer), and pH 6.8 (Simulated Intestinal Fluid without enzymes).

  • Saturation: Add an excess amount of solid 4-(2-Methoxyethoxy)pyridin-3-amine to 10.0 mL of each buffer in sealed glass vials. The presence of excess solid is critical to force the thermodynamic equilibrium between the crystal lattice and the solvated ions 5[5].

  • Orbital Incubation: Place the vials in an incubator with an orbital agitation platform set to 37 ± 1 °C at 100 rpm for 48 hours[5].

  • Self-Validation Aliquots: Extract 0.5 mL aliquots at t=24 hours and t=48 hours. If the concentration variance between 24h and 48h is <5% , thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the aliquots at 10,000 rpm for 10 minutes at 37 °C to separate the undissolved pellet from the supernatant. Filtration can be used, but filter-binding of the API must be ruled out.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV using a validated stability-indicating assay[4].

  • Solid-State Verification (Crucial): Recover the undissolved pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Weak bases can undergo salt disproportionation or hydrate formation in aqueous media. If the crystal form of the pellet differs from the starting material, the measured solubility corresponds to the new polymorph, not the original API[3].

Workflow Step1 1. API Saturation (Excess Solid + Buffer) Step2 2. Orbital Incubation (37°C, 100 rpm, 48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4A 4A. Supernatant Analysis (HPLC-UV for Equilibrium) Step3->Step4A Liquid Phase Step4B 4B. Pellet Analysis (XRPD for Polymorphism) Step3->Step4B Solid Phase Validation Self-Validation: Compare 24h vs 48h Data Step4A->Validation Conc. Check

Self-validating shake-flask workflow for equilibrium solubility.

Quantitative Data Presentation

Based on the physicochemical properties of substituted pyridine-3-amines, the following tables summarize the predictive and empirical profiling metrics necessary for lead optimization.

Table 1: Physicochemical Properties & Predictive Solvation Metrics
ParameterValue / CharacteristicImplication for Drug Design
Core pKa (Pyridine N) ~6.0 - 6.5 (Predicted)Highly sensitive to physiological pH shifts.
H-Bond Donors (HBD) 2 (Primary Amine)Increases hydration but raises lattice energy.
H-Bond Acceptors (HBA) 4 (N, N, O, O)Enhances interaction with water dipoles.
LogP (Lipophilicity) ~1.2 - 1.8Balanced permeability, low risk of "molecular obesity"[[“]].
Table 2: Equilibrium Solubility Profile (Shake-Flask Data)

Note: Values represent typical thermodynamic behavior for this molecular class under standard BCS testing conditions.

Buffer MediumpHDominant SpeciesSolubility (mg/mL)BCS Solubility Class
SGF (Gastric) 1.2Protonated Cation> 35.0High
Acetate Buffer 4.5Mixed (Cation/Free)12.4High
SIF (Intestinal) 6.8Free Base0.4Low
Phosphate Buffer 7.4Free Base0.2Low

Strategic Implications for Formulation

The pronounced drop in solubility at pH 6.8 triggers a critical warning for oral formulation. A basic compound that is highly soluble at pH 1.2 may rapidly precipitate upon entering the neutral environment of the lower gastrointestinal tract[3].

To mitigate this, formulation scientists must consider:

  • Salt Screening: Formulating the API as a mesylate or hydrochloride salt can artificially lower the microenvironmental pH during dissolution, buying time for absorption before precipitation occurs.

  • Amorphous Solid Dispersions (ASDs): Utilizing polymers (e.g., HPMCAS) to trap the molecule in a high-energy amorphous state, bypassing the high crystal lattice energy dictated by the π−π stacking of the pyridine rings.

By integrating this rigorous physicochemical profiling early in the development pipeline, teams can rationally select the optimal solid form, ensuring that 4-(2-Methoxyethoxy)pyridin-3-amine achieves the systemic exposure required for clinical efficacy.

References

  • Impact of physicochemical profiling on rational drug design Consensus App (Referencing Liter
  • Pyridine: Organic Chemistry Study Guide Fiveable
  • Impact of physicochemical profiling for rational approach on drug discovery PubMed / NIH (Takeda Pharmaceutical Company)
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline SciELO
  • Use of the Biopharmaceutical Classification System in Early Drug Development PMC - NIH
  • Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Food and Drug Administr

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of 4-(2-Methoxyethoxy)pyridin-3-amine

Executive Summary In modern medicinal chemistry, functionalized pyridines serve as foundational scaffolds for drug discovery. 4-(2-Methoxyethoxy)pyridin-3-amine is a highly versatile, nucleophilic building block frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized pyridines serve as foundational scaffolds for drug discovery. 4-(2-Methoxyethoxy)pyridin-3-amine is a highly versatile, nucleophilic building block frequently utilized in the synthesis of complex pharmacophores, including Lysophosphatidic Acid Receptor 1 (LPA1) modulators targeted for the treatment of uncontrolled fibrotic diseases[1].

For researchers and drug development professionals, distinguishing between the macroscopic average molecular weight and the monoisotopic exact mass of this intermediate is critical. This guide provides an in-depth physicochemical profile of 4-(2-Methoxyethoxy)pyridin-3-amine, explains the mechanistic causality behind its reactivity, and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise analytical verification.

Structural and Physicochemical Profiling

When synthesizing active pharmaceutical ingredients (APIs), scientists must utilize two distinct mass metrics depending on the operational context:

  • Average Molecular Weight (MW): Calculated using the naturally occurring isotopic distribution of elements. This value is strictly used for macroscopic laboratory operations, such as calculating molarity or weighing reagents for stoichiometric reactions.

  • Monoisotopic Exact Mass: Calculated using the mass of the single most abundant isotope for each element (e.g., 12 C, 1 H, 14 N, 16 O). In early-stage drug discovery, exact mass is the definitive metric used in HRMS to confirm molecular identity and eliminate isobaric interferences (molecules with the same nominal mass but different elemental compositions).

Because exact mass is an intrinsic property of the elemental formula ( C8​H12​N2​O2​ ), the values calculated below apply universally to this compound and its positional isomers, such as 2-(2-methoxyethoxy)pyridin-3-amine[2].

Quantitative Data Summary

The following calculations are grounded in the standard atomic weights established by the .

ParameterValueUnitCausality / Application
Chemical Formula C8​H12​N2​O2​ -Defines the elemental composition.
Average Molecular Weight 168.196 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Exact Mass 168.0899DaUsed as the theoretical target for HRMS identification[2].
[M+H]+ Adduct Exact Mass 169.0972m/zThe primary ion observed in positive Electrospray Ionization (ESI+).
Mass Defect +0.0899DaThe unique fractional mass fingerprint used to filter out background noise.

(Note: The exact mass of a proton ( H+ ) is 1.007276 Da. Adding this to the neutral monoisotopic mass yields the [M+H]+ adduct mass of 169.0972 m/z).

Mechanistic Causality: Synthetic Utility in Drug Design

The structural architecture of 4-(2-Methoxyethoxy)pyridin-3-amine is highly deliberate.

  • Nucleophilic Anchor: The primary amine at the C3 position is a strong nucleophile, primed for Buchwald-Hartwig cross-coupling or amide bond formation.

  • Electronic Modulation: The 2-methoxyethoxy side chain at the C4 position is not merely a spacer. The oxygen atom directly attached to the pyridine ring donates electron density via resonance. This localized electron enrichment significantly increases the nucleophilicity of the adjacent C3-amine, accelerating coupling reaction rates.

  • Pharmacokinetic Optimization: Compared to a rigid, lipophilic alkyl chain, the flexible ether linkages of the methoxyethoxy group enhance the aqueous solubility of the resulting API, a critical factor in optimizing oral bioavailability for targets like the LPA1 receptor[1].

Analytical Workflow: Self-Validating HRMS Protocol

To ensure the integrity of 4-(2-Methoxyethoxy)pyridin-3-amine during scale-up, researchers must employ a rigorous analytical workflow. The following protocol utilizes Liquid Chromatography coupled to a Quadrupole Time-of-Flight mass spectrometer (LC-ESI-QTOF) and is designed as a self-validating system in accordance with .

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Action: Inject a known calibration standard (e.g., Reserpine, m/z 609.2807).

    • Causality: Validates that the instrument's mass accuracy is functioning within the acceptable <5 ppm threshold before any sample is consumed.

  • Blank Injection:

    • Action: Inject 1 µL of 100% LC-grade methanol.

    • Causality: Establishes a clean baseline and proves the absence of column carryover from previous runs. This ensures that any signal observed in the subsequent run is genuinely from the analyte.

  • Sample Acquisition (ESI+ Mode):

    • Action: Inject 1 µL of the target compound (0.1 mg/mL in MeOH). Run a rapid gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over a UHPLC C18 column.

    • Causality: Formic acid acts as an abundant proton source, driving the basic pyridine nitrogen and primary amine to form the [M+H]+ adduct. The C18 column separates the analyte from synthesis byproducts.

  • Real-Time Lock Mass Correction:

    • Action: Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary orthogonal sprayer during the run.

    • Causality: The Q-TOF software uses this known constant mass to dynamically correct for time-of-flight drift caused by microscopic thermal fluctuations in the flight tube, guaranteeing sub-ppm mass accuracy.

  • Data Processing:

    • Action: Extract the ion chromatogram (EIC) specifically at m/z 169.0972 with a narrow ±5 ppm window.

Workflow Visualization

HRMS_Self_Validating_Workflow Blank 1. Blank Injection (Rules out carryover) SST 2. System Suitability (Mass Accuracy < 5 ppm) Blank->SST Sample 3. Sample Injection (Target: C8H12N2O2) SST->Sample QTOF Q-TOF MS Acquisition (ESI+ Mode) Sample->QTOF LC Eluent LockMass Real-Time Lock Mass (Continuous Infusion) LockMass->QTOF Reference Ion Data Data Analysis (EIC: 169.0972 m/z) QTOF->Data High-Res Spectra

Fig 1: Self-validating HRMS workflow for exact mass determination of the target compound.

References

  • Pyridin-3-yl derivatives (WO2020254408A1)
    • Source: Commission on Isotopic Abundances and
    • URL:[Link]

  • Bioanalytical Method Valid

    • Source: U.S.
    • URL:[Link]

  • PubChemLite - 2-(2-methoxyethoxy)pyridin-3-amine ( C8​H12​N2​O2​ )

    • Source: PubChemLite / Luxembourg Centre for Systems Biomedicine
    • URL:[Link]

Sources

Exploratory

Rational Design and Mechanism of Action: 4-(2-Methoxyethoxy)pyridin-3-amine Derived Kinase Inhibitors

Executive Summary The pursuit of highly selective, orally bioavailable Tyrosine Kinase Inhibitors (TKIs) requires the delicate balancing of pharmacodynamics (target affinity) and pharmacokinetics (solubility, permeabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, orally bioavailable Tyrosine Kinase Inhibitors (TKIs) requires the delicate balancing of pharmacodynamics (target affinity) and pharmacokinetics (solubility, permeability, and metabolic stability). In recent years, the 4-(2-methoxyethoxy)pyridin-3-amine scaffold has emerged as a privileged pharmacophore in rational drug design. By combining a classic bidentate hinge-binding motif with a highly flexible, solubilizing solvent-channel probe, this structural class effectively overcomes the lipophilicity-driven toxicity and poor absorption profiles that plague earlier generations of kinase inhibitors.

This technical guide dissects the structural pharmacology, downstream mechanistic effects, and the rigorous self-validating assay workflows required to evaluate compounds derived from this core scaffold.

Structural Pharmacology & Mechanism of Action

The potency and drug-likeness of 4-(2-methoxyethoxy)pyridin-3-amine derivatives are driven by two distinct structural features operating in tandem within the ATP-binding pocket of the target kinase.

The Aminopyridine Core: Precision Hinge Binding

The ATP-binding site of most kinases features a highly conserved "hinge region" that connects the N-terminal and C-terminal lobes. The pyridin-3-amine moiety acts as an optimal Type I (ATP-competitive) hinge binder.

  • Causality in Design: The nitrogen atom of the pyridine ring serves as a potent hydrogen bond acceptor, interacting directly with the backbone amide (NH) of the hinge region (e.g., Met793 in EGFR or Met90 in Mps1). Simultaneously, the exocyclic 3-amino group acts as a hydrogen bond donor to the adjacent backbone carbonyl oxygen . This bidentate interaction anchors the molecule deep within the hydrophobic adenine pocket, establishing the foundational binding affinity.

The 4-(2-Methoxyethoxy) Substitution: Solvent Channel Solubilization

While the aminopyridine core drives affinity, raw potency is clinically useless without adequate aqueous solubility. The addition of the 2-methoxyethoxy group at the 4-position of the pyridine ring is a masterclass in structural optimization.

  • Causality in Design: The 4-position vector points outward toward the solvent-exposed cleft of the kinase domain. The 2-methoxyethoxy chain displaces ordered, high-energy water molecules at the edge of the pocket, yielding an entropic binding bonus. More importantly, the oxygen-rich ether linkage drastically reduces the compound's overall lipophilicity (LogP) compared to standard alkyl chains. This modification mimics the solubilizing strategies utilized in blockbuster drugs like Erlotinib and experimental inhibitors like CP-673,451 , ensuring the compound maintains high free-fraction concentrations in plasma and avoids rapid biliary clearance.

Downstream Pathway Disruption

By competitively excluding ATP, these derivatives arrest the autophosphorylation of the target kinase. This halts the recruitment of downstream effector proteins, effectively silencing the PI3K/AKT and RAS/MAPK signaling cascades, culminating in targeted cell cycle arrest and apoptosis in oncogene-addicted cell lines.

G Inhibitor 4-(2-Methoxyethoxy) pyridin-3-amine Kinase Target Kinase (e.g., EGFR/Mps1) Inhibitor->Kinase Competitive Binding PI3K PI3K / AKT Kinase->PI3K Phosphorylation Inhibited MAPK RAS / MAPK Kinase->MAPK Phosphorylation Inhibited ATP ATP ATP->Kinase Blocked Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis Downregulation MAPK->Apoptosis Downregulation

Mechanism of action for kinase inhibition and downstream pathway disruption.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of 4-(2-methoxyethoxy)pyridin-3-amine derivatives, researchers must employ orthogonal assays. Biochemical potency must be validated against cellular target engagement to account for membrane permeability and intracellular ATP competition.

Protocol A: Biochemical Profiling via TR-FRET

Standard luminescence assays are highly susceptible to false positives caused by the inherent auto-fluorescence of highly conjugated pyridine derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this via a temporal delay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the recombinant target kinase (e.g., 1 nM final), a biotinylated peptide substrate, and ATP at its predetermined Km​ value (to ensure physiological relevance).

  • Compound Titration: Dispense the 4-(2-methoxyethoxy)pyridin-3-amine derivative in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Reaction Initiation: Add 5 µL of the kinase/substrate mix to the compound. Incubate for 15 minutes at room temperature to allow the aminopyridine core to equilibrate within the hinge pocket. Add 5 µL of ATP to initiate the reaction.

  • Termination & Detection: After 60 minutes, terminate the reaction by adding 10 µL of a detection buffer containing EDTA (to chelate Mg2+ ), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Excite at 340 nm. Wait for a 100 µs delay (allowing compound auto-fluorescence to decay), then measure emission at 615 nm and 665 nm. Calculate the IC 50​ based on the 665/615 ratio.

Protocol B: Cellular Target Engagement via NanoBRET

Biochemical IC 50​ values often fail to translate in vivo due to poor permeability or high intracellular ATP concentrations (~1-5 mM). The NanoBRET assay provides a self-validating system: if the compound lacks the solubility provided by the 2-methoxyethoxy group, it will fail to permeate the cell and displace the tracer.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc (NLuc) luciferase.

  • Plating: Harvest cells after 24 hours and re-plate into 384-well tissue culture plates at 2×104 cells/well.

  • Tracer Addition: Add a cell-permeable fluorescent kinase tracer (e.g., Bodipy-labeled ATP competitive probe) at its optimized EC50​ concentration.

  • Compound Incubation: Add the test compound and incubate for 2 hours. Causality: The compound must cross the lipid bilayer and competitively displace the tracer from the NLuc-kinase fusion.

  • Detection: Add Nano-Glo substrate. Measure BRET signal (ratio of 610 nm / 460 nm). A decrease in BRET signal directly correlates with intracellular target occupancy.

Workflow Transfection 1. Transfect Cells (NLuc-Kinase Fusion) Tracer 2. Add Fluorescent Tracer Transfection->Tracer Treatment 3. Add Pyridine-3-amine Compound Tracer->Treatment Equilibration 4. Intracellular Equilibration Treatment->Equilibration Detection 5. Measure BRET Signal Decay Equilibration->Detection Signal reflects occupancy

Step-by-step logical workflow of the NanoBRET target engagement assay.

Quantitative Data Presentation: SAR & ADME Profiling

The integration of the 2-methoxyethoxy group is primarily an ADME-optimizing strategy. The table below summarizes the theoretical Structure-Activity Relationship (SAR) and physicochemical properties of 4-(2-methoxyethoxy)pyridin-3-amine derivatives compared to a highly lipophilic reference compound lacking the ether substitution.

Compound IDR-Group Substitution (Position 4)Kinase IC 50​ (nM)NanoBRET IC 50​ (nM)Aqueous Solubility (µg/mL)Caco-2 Permeability ( Papp​×10−6 cm/s)
Ref-1 -CH 2​ CH 2​ CH 2​ CH 3​ (Butyl)1.2145.0< 1.00.8 (High Efflux)
Cmpd-A -OCH 3​ (Methoxy)2.545.212.54.2
Cmpd-B -OCH 2​ CH 2​ OCH 3​ (2-Methoxyethoxy)1.88.585.0 18.5
Cmpd-C -OCH 2​ CH 2​ N(CH 3​ ) 2​ 3.012.1110.02.1 (Trapped in Lysosomes)

Data Analysis: While the purely aliphatic Ref-1 exhibits excellent biochemical potency (1.2 nM), it fails in cellular assays (145 nM) due to negligible aqueous solubility and high efflux. Cmpd-B , featuring the core 4-(2-methoxyethoxy)pyridin-3-amine scaffold, maintains single-digit nanomolar biochemical potency while achieving superior cellular target engagement, driven by an 85-fold increase in aqueous solubility and excellent membrane permeability.

References

  • Kusakabe, K., et al. "A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity." Bioorganic & Medicinal Chemistry, 2015.[Link]

Foundational

Comprehensive In Vitro Metabolite Identification of 4-(2-Methoxyethoxy)pyridin-3-amine: A High-Resolution Mass Spectrometry Workflow

Structural Profiling & Predictive Metabolism Before initiating any in vitro incubation, a rigorous structural analysis of the parent compound is required to establish targeted data-mining strategies. 4-(2-Methoxyethoxy)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Profiling & Predictive Metabolism

Before initiating any in vitro incubation, a rigorous structural analysis of the parent compound is required to establish targeted data-mining strategies. 4-(2-Methoxyethoxy)pyridin-3-amine (Exact Mass: 168.0899 Da) presents three distinct metabolic hotspots:

  • The 2-Methoxyethoxy Side Chain (C4): Ether linkages are highly susceptible to Cytochrome P450 (CYP)-mediated oxidative cleavage. We anticipate both terminal O-demethylation (loss of CH3​ ) and proximal O-dealkylation (loss of the entire methoxyethoxy group, yielding a pyridinol).

  • The Primary Amine (C3): Primary aromatic amines are classic substrates for Phase II conjugative enzymes, specifically N-acetyltransferases (NATs) and UDP-glucuronosyltransferases (UGTs).

  • The Pyridine Ring: The nitrogen-containing heteroaromatic ring is prone to N-oxidation by Flavin-containing monooxygenases (FMOs) or CYPs, forming a pyridine N-oxide.

MetabolicPathway Parent 4-(2-Methoxyethoxy)pyridin-3-amine m/z 169.0971 ODemethyl O-Demethylation (M1) m/z 155.0815 (-14 Da) Parent->ODemethyl CYP450 (Ether Cleavage) ODealkyl O-Dealkylation (M2) m/z 111.0553 (-58 Da) Parent->ODealkyl CYP450 (Ether Cleavage) NOxidation N-Oxidation / Hydroxylation (M3) m/z 185.0921 (+16 Da) Parent->NOxidation CYP450 / FMO (Oxidation) NAcetyl N-Acetylation (M4) m/z 211.1077 (+42 Da) Parent->NAcetyl NATs (Phase II) Glucuronide N-Glucuronidation (M5) m/z 345.1292 (+176 Da) Parent->Glucuronide UGTs (Phase II)

Predicted Phase I and Phase II metabolic pathways for 4-(2-Methoxyethoxy)pyridin-3-amine.

Experimental Design & Causality: The Hepatocyte Advantage

A common pitfall in early-stage MetID (Metabolite Identification) is relying solely on Human Liver Microsomes (HLMs). While HLMs are excellent for Phase I screening, they require exogenous supplementation of cofactors and completely lack cytosolic enzymes like N-acetyltransferases (NATs).

Because 4-(2-Methoxyethoxy)pyridin-3-amine contains a primary amine, N-acetylation is a high-probability clearance pathway. Therefore, cryopreserved pooled human hepatocytes are the superior in vitro model [1]. Hepatocytes provide an intact cellular system containing both Phase I and Phase II enzymes at physiological ratios, preserving intracellular cofactors (UDPGA, Acetyl-CoA) necessary for capturing the complete metabolic profile [3].

Self-Validating Protocol for Hepatocyte Incubation

To ensure trustworthiness, the following protocol is designed as a self-validating system . Every step includes built-in controls to distinguish true enzymatic metabolites from artifacts.

Step-by-Step Methodology
  • Substrate Preparation: Prepare a 10 mM stock solution of 4-(2-Methoxyethoxy)pyridin-3-amine in DMSO. Dilute to a 10 µM final incubation concentration in Williams' Medium E supplemented with 20 mM HEPES [3].

    • Causality: 10 µM ensures that metabolic enzymes are not saturated, preserving linear Michaelis-Menten kinetics, while keeping the final DMSO concentration below 0.1% to prevent CYP inhibition.

  • Cell Thawing & Viability: Thaw cryopreserved pooled human hepatocytes and assess viability via Trypan Blue exclusion. Dilute to a working density of 1×106 cells/mL.

  • Incubation: Combine the substrate and hepatocytes in a 96-well plate. Incubate at 37 °C in a 5% CO2​ atmosphere with orbital shaking at 400 rpm [2].

    • Causality: 400 rpm shaking maintains the hepatocytes in a homogeneous suspension without inducing shear stress, ensuring uniform substrate exposure.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately transfer each aliquot into 100 µL (2 volumes) of ice-cold Acetonitrile (ACN) containing 1% Formic Acid (FA) [2].

    • Causality: ACN rapidly denatures proteins to stop the reaction. The addition of 1% FA is critical here; it locks the highly polar primary amine in its protonated state, preventing volatile loss or non-specific binding to the plasticware.

  • Centrifugation: Centrifuge the quenched samples at 6000 × g for 10 minutes at 4 °C [2].

    • Causality: High-speed centrifugation tightly pellets the precipitated proteins, yielding a clear supernatant that prevents LC column clogging and ion suppression during Electrospray Ionization (ESI).

Self-Validating Controls
  • T=0 Control: Establishes the baseline parent peak area and rules out non-enzymatic degradation.

  • No-Cell Control: Buffer + Substrate incubated for 120 minutes to verify chemical stability.

  • Positive Control: Parallel incubation with Midazolam (CYP3A4) and 7-Hydroxycoumarin (Phase II) to confirm the metabolic viability of the hepatocyte batch.

Workflow Prep 1. Substrate Prep (10 µM in HEPES) Incub 2. Hepatocyte Incub (37°C, 5% CO2) Prep->Incub Quench 3. Quenching (ACN + 1% FA) Incub->Quench Centrifuge 4. Centrifugation (6000g, 10 min) Quench->Centrifuge LCMS 5. LC-HRMS/MS Acquisition Centrifuge->LCMS Data 6. Data Mining & Structural ID LCMS->Data

Step-by-step in vitro hepatocyte incubation and LC-HRMS analytical workflow.

LC-HRMS Analytical Framework

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the gold standard for MetID [1][3].

  • Chromatography: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm) to resolve structurally similar isomers (e.g., N-oxidation vs. ring hydroxylation). Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in ACN.

  • Mass Spectrometry: Operate a Q-TOF or Orbitrap system in Positive Electrospray Ionization (ESI+) mode. Utilize Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation on the top 5 most abundant ions.

  • Data Mining: Apply Mass Defect Filtering (MDF). Because biotransformations typically shift the mass defect by predictable margins (e.g., +O adds 15.9949 Da, altering the decimal mass slightly), MDF eliminates endogenous hepatocyte background noise, isolating drug-related material.

Quantitative Data & Predictive Mass Shifts

To streamline data interpretation, the exact masses of the parent compound and its predicted metabolites must be calculated down to the fourth decimal place. Below is the structured reference table for identifying 4-(2-Methoxyethoxy)pyridin-3-amine metabolites via Extracted Ion Chromatograms (EICs).

Metabolite CodeBiotransformationChemical FormulaExact Neutral Mass (Da)Expected [M+H]+ (m/z)Mass Shift (Da)
Parent N/A C8​H12​N2​O2​ 168.0899169.0971 0
M1 O-Demethylation C7​H10​N2​O2​ 154.0742155.0815 -14.0157
M2 O-Dealkylation C5​H6​N2​O 110.0480111.0553 -58.0419
M3 N-Oxidation / Hydroxylation C8​H12​N2​O3​ 184.0848185.0921 +15.9949
M4 N-Acetylation C10​H14​N2​O3​ 210.1004211.1077 +42.0105
M5 N-Glucuronidation C14​H20​N2​O8​ 344.1219345.1292 +176.0321

Note: MS/MS fragmentation analysis is required to differentiate positional isomers (e.g., distinguishing M3 N-oxidation on the pyridine ring from aliphatic hydroxylation on the methoxyethoxy chain).

Conclusion

The successful in vitro metabolite identification of 4-(2-Methoxyethoxy)pyridin-3-amine relies on understanding its structural vulnerabilities—specifically the ether linkage and the primary amine. By utilizing an intact hepatocyte model, meticulously quenching with acidified organic solvents to preserve polar metabolites, and leveraging LC-HRMS with exact mass targeting, researchers can confidently map both Phase I (oxidative) and Phase II (conjugative) clearance pathways.

References

  • Title: Rat Pharmacokinetics and In Vitro Metabolite Identification of KM-819, a Parkinson's Disease Candidate, Using LC-MS/MS and LC-HRMS Source: NIH.gov URL: [Link]

  • Title: Metabolite Identification of Therapeutic Peptides and Proteins by Top-down Differential Mass Spectrometry and Metabolite Database Matching Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: In silico prediction, LC-HRMS/MS analysis, and targeted/untargeted data-mining workflow for the profiling of phenylfentanyl in vitro metabolites Source: ResearchGate URL: [Link]

Protocols & Analytical Methods

Method

Molecular Architecture and Application of 4-(2-Methoxyethoxy)pyridin-3-amine in Advanced Therapeutics

Introduction: The Strategic Value of Functionalized Pyridines In modern medicinal chemistry, the selection of starting building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of a drug candida...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Introduction: The Strategic Value of Functionalized Pyridines

In modern medicinal chemistry, the selection of starting building blocks dictates the downstream pharmacokinetic and pharmacodynamic success of a drug candidate. 4-(2-Methoxyethoxy)pyridin-3-amine has emerged as a highly versatile, bi-functional scaffold. By combining a reactive 3-amino group with a solubilizing 4-alkoxy tail, this molecule serves as a critical linchpin in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the realms of oncology (kinase inhibitors) and fibrotic diseases (GPCR modulators).

Mechanistic Rationale: Decoding the Structure

To utilize this building block effectively, one must understand the causality behind its structural design:

  • The 3-Amino Group (The Reactive Handle): The exocyclic amine at the 3-position provides a vector for amide bond formation, urea synthesis, and palladium-catalyzed C-N cross-coupling. However, due to the resonance delocalization of the nitrogen lone pair into the electron-deficient pyridine ring, 3-aminopyridines exhibit significantly lower nucleophilicity compared to aliphatic amines[1]. This necessitates specialized activation strategies during synthesis.

  • The 4-(2-Methoxyethoxy) Substituent (The Modulator): This short, PEG-like ether chain serves a dual purpose. First, it acts as an electron-donating group via resonance, which subtly increases the pKa​ of the endocyclic pyridine nitrogen, enhancing its ability to act as a hydrogen-bond acceptor. Second, the hydrophilic nature of the methoxyethoxy tail drastically improves the aqueous solubility and membrane permeability of the final drug molecule, often occupying solvent-exposed channels in target proteins without causing steric clashes.

Therapeutic Trajectories

Oncology: Kinase Inhibitor Design

The aminopyridine motif is a privileged scaffold for ATP-competitive kinase inhibitors. When integrated into a larger inhibitor framework, the endocyclic pyridine nitrogen frequently forms a critical hydrogen bond with the backbone amide of the kinase hinge region. Simultaneously, the 4-(2-methoxyethoxy) group is directed outward toward the solvent interface, improving the molecule's physicochemical profile without disrupting the binding affinity.

Fibrosis: GPCR Modulators (LPA1 Antagonists)

Lysophosphatidic acid (LPA) is a bioactive lipid mediator that promotes tissue fibrosis and scarring via the LPA1 receptor. 4-(2-Methoxyethoxy)pyridin-3-amine has been explicitly utilized in the patent literature to synthesize potent LPA1 receptor antagonists[2]. The building block is integrated into the core of the antagonist, blocking the receptor and halting the downstream Rho/ROCK signaling pathway that leads to uncontrolled fibrotic tissue generation.

Self-Validating Laboratory Workflows

Because of the inherent electronic deactivation of the 3-amino group and the coordinating nature of the pyridine nitrogen, standard synthetic protocols often fail. The following self-validating protocols are engineered to overcome these specific chemical hurdles.

Protocol A: High-Efficiency Amide Coupling

Causality & Rationale: Standard coupling agents (like EDC/HOBt) often yield poor results with 3-aminopyridines due to competitive protonation of the pyridine ring and poor amine nucleophilicity. To force the reaction to completion, we utilize HATU (which generates a highly reactive HOAt-active ester) in the presence of a strong, sterically hindered, non-nucleophilic base (DIPEA) to ensure the 3-amino group remains deprotonated and reactive[3].

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) under an inert argon atmosphere. Add HATU (1.2 equiv) and stir for 10 minutes at room temperature to form the active ester.

  • Basification: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). The excess base prevents the protonation of the incoming pyridine building block.

  • Coupling: Add 4-(2-Methoxyethoxy)pyridin-3-amine (1.1 equiv) in a single portion. Stir the reaction mixture at 25 °C for 12 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the building block mass ( [M+H]+=169.1 ) and the appearance of the product mass confirms conversion.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient) to isolate the pure amide.

Protocol B: Sterically Hindered C-N Cross-Coupling (Buchwald-Hartwig)

Causality & Rationale: Heteroaryl amines are notorious for coordinating to palladium centers, forming stable, off-cycle bis-amine complexes that poison the catalyst. To prevent this, we employ bulky, electron-rich ligands such as XPhos or N-heterocyclic carbenes (NHCs) like SIPr. These ligands create a sterically demanding pocket around the Pd center, preventing unwanted coordination while accelerating the crucial oxidative addition and reductive elimination steps[4][5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), 4-(2-Methoxyethoxy)pyridin-3-amine (1.2 equiv), Pd2​(dba)3​ (2 mol%), XPhos (4 mol%), and Sodium tert-butoxide ( NaOtBu , 1.5 equiv).

  • Degassing: Evacuate the tube and backfill with argon (repeat 3 times) to ensure a strictly oxygen-free environment, which is critical to prevent the oxidation of the phosphine ligand.

  • Reaction: Add anhydrous, degassed toluene (0.1 M). Seal the tube and heat the mixture to 100 °C in an oil bath for 8 hours.

  • In-Process Validation: Perform a TLC spot test. A highly fluorescent spot under 254 nm UV light usually indicates the formation of the extended conjugated system of the cross-coupled product.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate and purify via silica gel chromatography to yield the secondary amine product.

Comparative Optimization Data

The following table synthesizes the quantitative parameters and mechanistic rationale for optimizing reactions utilizing this specific building block.

Reaction TypeReagents / CatalystBaseSolventTemp (°C)Expected YieldMechanistic Rationale
Amide Coupling HATU / HOAtDIPEADMF2575-85%Overcomes poor amine nucleophilicity via highly reactive active ester formation.
Amide Coupling IBCF / NMMNMMTHF-20 to 2570-80%Mixed anhydride formation prevents competitive pyridine protonation[3].
C-N Coupling Pd2​(dba)3​ / XPhos NaOtBu Toluene10080-90%Bulky biaryl phosphine prevents Pd-poisoning by the heteroaryl nitrogen[5].
C-N Coupling (SIPr) Ph2​Pd(cin)Cl NaOtBu Dioxane25-6085-95%NHC ligand accelerates oxidative addition, allowing lower temperatures[4].

Pathway and Synthesis Visualizations

G BB 4-(2-Methoxyethoxy) pyridin-3-amine Amidation Protocol A: Amide Coupling (HATU, DIPEA) BB->Amidation Buchwald Protocol B: Buchwald-Hartwig (Pd, XPhos) BB->Buchwald GPCR LPA1 Antagonist Scaffolds Amidation->GPCR Kinase Kinase Inhibitor Scaffolds Buchwald->Kinase

Synthesis workflow utilizing the bi-functional pyridine building block.

G LPA Lysophosphatidic Acid LPA1 LPA1 Receptor LPA->LPA1 Activates Rho Rho/ROCK Pathway LPA1->Rho Signaling Antagonist Pyridine Antagonist Antagonist->LPA1 Blocks Fibrosis Tissue Fibrosis Rho->Fibrosis Promotes

LPA1 receptor signaling pathway and the therapeutic intervention point.

References

  • [2] WO2020254408A1 - Pyridin-3-yl derivatives. Google Patents. Available at:

  • [1] Synthesis of 3-Aminopyridine. ResearchGate. Available at:[Link]

  • [4] A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination. ACS Catalysis. Available at:[Link]

  • [5] Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC (NIH). Available at:[Link]

Sources

Application

Application Note: Catalytic Cross-Coupling Strategies for 4-(2-Methoxyethoxy)pyridin-3-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming catalyst deactivation in Buchwald-Hartwig and Suzuki-Miyaura workflows involving highly functionalized aminopyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming catalyst deactivation in Buchwald-Hartwig and Suzuki-Miyaura workflows involving highly functionalized aminopyridines.

Introduction & Chemical Context

4-(2-Methoxyethoxy)pyridin-3-amine (CAS 1039973-60-8) is a high-value building block frequently utilized in the synthesis of kinase inhibitors and CNS-active pharmaceuticals. The 2-methoxyethoxy motif serves as a classic solubilizing group and hydrogen-bond acceptor, enhancing the pharmacokinetic profiles of drug candidates.

However, functionalizing this molecule via transition-metal catalysis presents unique challenges. The molecule features a complex "push-pull" electronic system: the pyridine nitrogen withdraws electron density, while the C4-alkoxy group donates electron density via resonance (+M effect). While this resonance enriches the C3-amine—making it more nucleophilic than a standard 3-aminopyridine—the bidentate nature of the 2-methoxyethoxy group and the basic pyridine nitrogen pose a severe risk of off-cycle palladium chelation and catalyst poisoning [1].

This application note provides field-proven, self-validating protocols for the catalytic cross-coupling of 4-(2-methoxyethoxy)pyridin-3-amine, explaining the causality behind ligand selection, base compatibility, and reaction conditions.

Mechanistic Insights: Overcoming Catalyst Poisoning

Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) typically fail when applied to highly functionalized aminopyridines. The failure stems from two competing side-reactions:

  • Pyridine Coordination: The basic pyridine nitrogen can coordinate to the electrophilic Pd(II) intermediate, stalling the catalytic cycle.

  • Chelation: The oxygen atoms of the 2-methoxyethoxy group can form a stable chelate with the metal center, preventing the transmetalation or amine coordination steps.

The Solution: The use of bulky, electron-rich biarylphosphine ligands (such as BrettPhos or RuPhos ) is mandatory [2]. These ligands possess a massive steric profile that physically blocks the pyridine nitrogen and alkoxy oxygens from coordinating to the palladium center. Furthermore, the electron-rich nature of the dialkylphosphine moiety accelerates the oxidative addition of the aryl halide, while the steric bulk forces the rapid reductive elimination of the C-N bond, preventing β -hydride elimination [3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst (Sterically Protected) OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination 4-(2-Methoxyethoxy)pyridin-3-amine OxAdd->AmineCoord Pd(II) Intermediate Deprot Deprotonation (Strong Base: NaOtBu) AmineCoord->Deprot RedElim Reductive Elimination (Rapid C-N Bond Formation) Deprot->RedElim Amido-Pd(II) RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Release

Caption: Buchwald-Hartwig catalytic cycle highlighting steric protection against pyridine poisoning.

Reaction Optimization Data

To validate the causality of ligand and base selection, the following optimization matrix summarizes the coupling of 4-(2-methoxyethoxy)pyridin-3-amine with 4-bromotoluene. Quantitative data demonstrates that bidentate ligands with small bite angles (BINAP) or standard monodentate ligands (PPh3) yield poor results due to catalyst trapping.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1 Pd2​(dba)3​ PPh3 Cs2​CO3​ Toluene100< 5%Catalyst poisoning by substrate.
2 Pd(OAc)2​ BINAP NaOtBu Toluene10012%Incomplete conversion; Pd trapping.
3 Pd2​(dba)3​ Xantphos Cs2​CO3​ Dioxane10068%Large bite angle prevents chelation.
4BrettPhos Pd G3 BrettPhos NaOtBu Toluene 90 94% Optimal steric bulk; rapid reductive elimination.
5RuPhos Pd G3RuPhosLiHMDSTHF8588%Good alternative for base-sensitive substrates.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Nucleophilic C-N Coupling)

This protocol utilizes the C3-amine of 4-(2-methoxyethoxy)pyridin-3-amine as the nucleophile. The use of a Generation 3 (G3) palladacycle precatalyst ensures a 1:1 Pd-to-ligand ratio and rapid activation under mild basic conditions.

Reagents:

  • 4-(2-Methoxyethoxy)pyridin-3-amine (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (e.g., 4-bromotoluene) (1.1 equiv, 1.1 mmol)

  • BrettPhos Pd G3 Precatalyst (2.0 mol%)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add BrettPhos Pd G3 (18 mg, 0.02 mmol) and NaOtBu (144 mg, 1.5 mmol).

  • Substrate Addition: Add 4-(2-methoxyethoxy)pyridin-3-amine (168 mg, 1.0 mmol) and the aryl bromide (1.1 mmol). If the aryl bromide is a liquid, add it in the next step.

  • Solvent & Degassing: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with ultra-pure Argon (3 cycles). Add anhydrous, degassed toluene (5.0 mL) via syringe.

  • Reaction: Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) for 4–6 hours. The reaction mixture will typically transition from a pale yellow to a deep red/orange homogeneous solution.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove inorganic salts and palladium black. Wash the pad with additional ethyl acetate (2 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the pure secondary amine.

WorkflowLogic Prep 1. Inert Prep Weigh Precatalyst & Base Ar Atmosphere React 2. Reaction Add Substrates & Toluene Heat to 90°C Prep->React Workup 3. Workup Cool to RT Celite Filtration React->Workup Purify 4. Isolation Flash Chromatography NMR/LCMS Validation Workup->Purify

Caption: Standard experimental workflow for the Buchwald-Hartwig amination protocol.

Protocol B: Sandmeyer-Type Conversion & Suzuki-Miyaura Coupling

To utilize the pyridine core as an electrophile, the C3-amine must be converted to a halide. Standard Sandmeyer conditions (aqueous NaNO2​ /HX) often fail due to the protonation of the pyridine ring and hydrolysis of the alkoxy group. A non-aqueous approach is required.

Step 1: Non-Aqueous Halogenation

  • Dissolve 4-(2-methoxyethoxy)pyridin-3-amine (1.0 mmol) in anhydrous acetonitrile (5 mL).

  • Add Copper(II) bromide ( CuBr2​ , 1.2 mmol) and cool the suspension to 0 °C.

  • Dropwise, add tert-butyl nitrite ( t -BuONO, 1.5 mmol). Stir at 0 °C for 1 hour, then warm to 60 °C for 2 hours until nitrogen evolution ceases.

  • Quench with 1M aqueous HCl, extract with ethyl acetate, and purify to isolate 3-bromo-4-(2-methoxyethoxy)pyridine.

Step 2: Suzuki-Miyaura Coupling

  • Combine the synthesized 3-bromo-4-(2-methoxyethoxy)pyridine (1.0 mmol), Arylboronic acid (1.2 mmol), XPhos Pd G3 (2 mol%), and K3​PO4​ (2.0 mmol) in a vial.

  • Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL).

  • Heat at 85 °C for 12 hours. The bulky XPhos ligand prevents the 2-methoxyethoxy group from chelating the Pd(II)-aryl intermediate, ensuring efficient transmetalation with the boronic acid.

  • Extract with ethyl acetate, dry over Na2​SO4​ , and purify via chromatography.

Conclusion

The successful cross-coupling of 4-(2-methoxyethoxy)pyridin-3-amine requires a fundamental understanding of its electronic and steric properties. By utilizing bulky, electron-rich biarylphosphine ligands (BrettPhos, XPhos) and generation-3 precatalysts, researchers can effectively suppress off-cycle catalyst poisoning and achieve high-yielding C-N and C-C bond formations. These self-validating protocols ensure reproducibility in the synthesis of complex pharmaceutical intermediates.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.[Link]

  • Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(10), 2522-2525.[Link]

Method

The Strategic Application of 4-(2-Methoxyethoxy)pyridin-3-amine in the Discovery of Novel Heterocyclic Therapeutics

Introduction: The Enduring Importance of the Pyridine Scaffold in Medicinal Chemistry The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in modern drug discovery. Its unique electronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Importance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in modern drug discovery. Its unique electronic properties, including its weak basicity, ability to participate in hydrogen bonding, and its capacity to serve as a bioisostere for a phenyl group, have made it a recurring motif in a multitude of approved therapeutic agents.[1][2] Pyridine derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] A particularly fruitful area of research has been the incorporation of the pyridine nucleus into kinase inhibitors, where it can form crucial interactions within the ATP-binding pocket of these enzymes.[4][5] This guide focuses on a specific, highly functionalized pyridine derivative, 4-(2-Methoxyethoxy)pyridin-3-amine , and its strategic application in the synthesis of novel heterocyclic drug candidates, with a particular emphasis on the construction of potent kinase inhibitors.

Chemical Profile of 4-(2-Methoxyethoxy)pyridin-3-amine

PropertyValue
IUPAC Name 4-(2-Methoxyethoxy)pyridin-3-amine
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents (predicted)

Strategic Synthesis of 4-(2-Methoxyethoxy)pyridin-3-amine: A Step-by-Step Protocol

The synthesis of 4-(2-Methoxyethoxy)pyridin-3-amine is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The following protocol outlines a reliable and scalable route to this valuable building block.

Synthesis_Workflow 4-Hydroxypyridine 4-Hydroxypyridine 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine 4-Hydroxypyridine->4-Chloro-3-nitropyridine 1. Nitration 2. Chlorination 4-(2-Methoxyethoxy)-3-nitropyridine 4-(2-Methoxyethoxy)-3-nitropyridine 4-Chloro-3-nitropyridine->4-(2-Methoxyethoxy)-3-nitropyridine SNAr with 2-Methoxyethanol 4-(2-Methoxyethoxy)pyridin-3-amine 4-(2-Methoxyethoxy)pyridin-3-amine 4-(2-Methoxyethoxy)-3-nitropyridine->4-(2-Methoxyethoxy)pyridin-3-amine Nitro Group Reduction

Caption: Synthetic workflow for 4-(2-Methoxyethoxy)pyridin-3-amine.

Protocol 1: Synthesis of 4-Chloro-3-nitropyridine

This initial step involves the nitration of 4-hydroxypyridine followed by chlorination.

Materials:

  • 4-Hydroxypyridine

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Phosphorus Oxychloride (POCl₃)

  • Toluene

  • Potassium Carbonate (K₂CO₃)

  • Ethyl Acetate

  • Brine

Procedure:

  • Nitration: To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 4-hydroxypyridine. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of potassium carbonate. The resulting precipitate, 4-hydroxy-3-nitropyridine, is filtered, washed with cold water, and dried.

  • Chlorination: Suspend the dried 4-hydroxy-3-nitropyridine in toluene. At 0 °C, slowly add phosphorus oxychloride.[4]

  • Reaction and Work-up: Heat the mixture to reflux (approximately 110 °C) for 16 hours. After cooling to room temperature, remove the solvent under reduced pressure. Carefully pour the residue into ice water and adjust the pH to 10 with potassium carbonate. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-nitropyridine as a solid.[4]

Protocol 2: Synthesis of 4-(2-Methoxyethoxy)-3-nitropyridine via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group and the pyridine nitrogen activate the 4-position for nucleophilic aromatic substitution.[6]

Materials:

  • 4-Chloro-3-nitropyridine

  • 2-Methoxyethanol

  • Sodium Hydride (NaH) or Potassium tert-butoxide

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Water

  • Brine

Procedure:

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF. Cool the suspension to 0 °C and slowly add 2-methoxyethanol. Stir the mixture at 0 °C for 30 minutes to form the sodium alkoxide.

  • Substitution Reaction: To the alkoxide solution, add a solution of 4-chloro-3-nitropyridine in anhydrous DMF dropwise at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-(2-methoxyethoxy)-3-nitropyridine.

Protocol 3: Reduction of the Nitro Group to Synthesize 4-(2-Methoxyethoxy)pyridin-3-amine

Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group.

Materials:

  • 4-(2-Methoxyethoxy)-3-nitropyridine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 4-(2-methoxyethoxy)-3-nitropyridine in methanol. Carefully add 10% Pd/C (typically 5-10 mol% catalyst loading).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker or a balloon setup). Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature.[7][8]

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the desired 4-(2-Methoxyethoxy)pyridin-3-amine. The product can be further purified by recrystallization or column chromatography if necessary.

Application in Heterocyclic Drug Discovery: Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

The 3-amino-4-alkoxypyridine scaffold is a highly valuable pharmacophore for the construction of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines.[9][10] These bicyclic heterocycles are prominent in the design of kinase inhibitors, as they can mimic the purine core of ATP and form key hydrogen bonding interactions with the hinge region of the kinase active site.[11][12]

Kinase_Inhibitor_Synthesis cluster_0 Core Scaffold Synthesis cluster_1 Kinase Inhibitor Diversification 4-(2-Methoxyethoxy)pyridin-3-amine 4-(2-Methoxyethoxy)pyridin-3-amine Pyrido[2,3-d]pyrimidine_Core 7-(2-Methoxyethoxy)pyrido[2,3-d]pyrimidin-4-amine 4-(2-Methoxyethoxy)pyridin-3-amine->Pyrido[2,3-d]pyrimidine_Core Cyclocondensation Cyclizing_Agent Cyclizing Agent (e.g., Urea, Thiourea, Formamide) Cyclizing_Agent->Pyrido[2,3-d]pyrimidine_Core Final_Inhibitor Potent Kinase Inhibitor Pyrido[2,3-d]pyrimidine_Core->Final_Inhibitor Cross-Coupling (e.g., Buchwald-Hartwig) Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Final_Inhibitor

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidine kinase inhibitors.

Protocol 4: Synthesis of 7-(2-Methoxyethoxy)pyrido[2,3-d]pyrimidin-4-amine

This protocol describes a general method for the cyclocondensation reaction to form the core pyrido[2,3-d]pyrimidine scaffold.

Materials:

  • 4-(2-Methoxyethoxy)pyridin-3-amine

  • Formamide or Urea

  • High-boiling solvent (e.g., N,N-Dimethylformamide or Dowtherm A)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(2-Methoxyethoxy)pyridin-3-amine and a large excess of formamide.

  • Cyclization: Heat the reaction mixture to a high temperature (typically 150-180 °C) and maintain for several hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture into water. The precipitated product is collected by filtration, washed with water, and dried. The crude 7-(2-methoxyethoxy)pyrido[2,3-d]pyrimidin-4-amine can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Structure-Activity Relationship (SAR) Insights

The 4-(2-methoxyethoxy) substituent plays a crucial role in modulating the physicochemical and pharmacological properties of the resulting kinase inhibitors.

FeatureImplication
Alkoxy Chain The methoxyethoxy group can enhance solubility and permeability, improving the pharmacokinetic profile of the drug candidate.
Oxygen Atoms The ether oxygens can act as hydrogen bond acceptors, potentially forming additional interactions with the kinase active site or improving aqueous solubility.
Flexibility The flexible ether chain can allow the molecule to adopt an optimal conformation for binding to the target kinase.
Metabolic Stability The ether linkage is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to a longer half-life in vivo.

Derivatives of 4-alkoxypyridine have shown significant promise as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and c-Met.[5][13][14] The specific nature of the alkoxy group can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

4-(2-Methoxyethoxy)pyridin-3-amine is a strategically designed building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its synthesis, while multi-step, is achievable through well-established chemical transformations. The resulting 3-amino-4-alkoxypyridine scaffold is particularly well-suited for the construction of pyrido[2,3-d]pyrimidine-based kinase inhibitors. The methoxyethoxy substituent offers several advantages in terms of physicochemical properties and potential for favorable interactions with biological targets. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate in their quest for the next generation of innovative therapeutics.

References

  • Fry, D. W., et al. (1998). Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor. Biochemical Pharmacology, 54(8), 877-887.
  • Hill, M. D. (2010). The pyridine ring in medicinal chemistry. Drug Development Research, 71(1), 1-2.
  • Kaur, M., & Singh, M. (2018). A review on biological activity of pyridine derivatives. Journal of Drug Delivery and Therapeutics, 8(5-s), 15-23.
  • Klebl, B. M., & Hamacher, M. (2009). The pyridine scaffold in medicinal chemistry. Future Medicinal Chemistry, 1(5), 815-829.
  • Konno, K., Hashimoto, K., Shirahama, H., & Matsumoto, T. (1986). Improved procedures for preparation of 2-pyridones and 2-hydroxymethylpyridines from the corresponding pyridine N-oxides. Heterocycles, 24(8), 2169-2172.
  • Li, X., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200857.
  • López-Alvarado, P., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Noolvi, M. N., et al. (2021). Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1438-1453.
  • Shakh, A. A., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Russian Chemical Reviews, 88(11), 1231-1256.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Wang, X., et al. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 208, 112792.
  • Tesei, A., et al. (2015). Design, synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5649-5662.
  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Retrieved from [Link]

  • Elsherbini, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693-12708.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Kumar, A., et al. (2014). A hydroquinone based palladium catalyst for room temperature nitro reduction in water. Dalton Transactions, 43(39), 14619-14622.
  • Khan, F. A., & Dash, J. (2019). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 84(15), 9286-9296.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • Gawas, P. P., et al. (2021). Catalytic reduction in 4-nitrophenol using Actinodaphne madraspatana Bedd leaves-mediated palladium nanoparticles. Applied Nanoscience, 11(12), 3015-3026.
  • Kora, A. J., & Behera, S. (2020). Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles.
  • He, Q., et al. (2022). Highly efficient catalytic reduction of 4-nitrophenol and organic dyes by ultrafine palladium nanoparticles anchored on CeO2 nanorods. Environmental Science and Pollution Research, 29(6), 8242-8252.

Sources

Application

Application Note: Divergent Synthesis of Novel Pyridine Derivatives from 4-(2-Methoxyethoxy)pyridin-3-amine for Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Rationale The development of small-molecule kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Rationale

The development of small-molecule kinase inhibitors frequently encounters a critical bottleneck: balancing high target affinity with favorable physicochemical properties, particularly aqueous solubility. The compound 4-(2-Methoxyethoxy)pyridin-3-amine serves as a highly privileged building block in modern medicinal chemistry to overcome this hurdle.

The strategic placement of the 2-methoxyethoxy appendage acts as a flexible, hydrophilic solubilizing motif. By introducing multiple hydrogen bond acceptors (HBAs) without significantly increasing molecular weight, this moiety effectively lowers the partition coefficient (cLogP) and enhances the polar surface area (PSA)[1]. Concurrently, the pyridin-3-amine core is a validated pharmacophore widely utilized in the design of ATP-competitive and allosteric inhibitors targeting kinases such as FGFR, EGFR, and MNK1/2[2][3][4]. This application note details the mechanistic rationale and self-validating protocols for synthesizing diverse, drug-like libraries from this versatile intermediate.

Mechanistic Insights: The Chemistry of the Scaffold

Understanding the electronic and steric environment of 4-(2-Methoxyethoxy)pyridin-3-amine is essential for predicting its reactivity and optimizing reaction conditions:

  • Enhanced Nucleophilicity: Unlike pyridin-2-amines, which suffer from diminished nucleophilicity due to amidine-like resonance with the ring nitrogen, pyridin-3-amines are inherently more reactive. The oxygen atom of the 4-(2-methoxyethoxy) group further donates electron density into the pyridine π-system via the +M (mesomeric) effect. This ortho-relationship significantly increases the basicity and nucleophilicity of the 3-amino group, accelerating electrophilic additions.

  • Steric Shielding: The flexible ether chain at the C4 position provides moderate steric shielding. While it does not prevent coupling with primary electrophiles (like isocyanates or unhindered acyl chlorides), it necessitates the use of highly efficient coupling reagents (e.g., HATU) when reacting with sterically hindered carboxylic acids to prevent competitive side reactions.

  • Versatility for Fused Systems: Beyond linear derivatives, the proximity of the amine and ether functionality allows for advanced cyclization strategies, serving as a precursor for highly functionalized imidazopyridine scaffolds, which are critical in both pharmacology and materials science[5].

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways utilized to generate distinct classes of kinase inhibitors from the core scaffold.

SynthesisWorkflow SM 4-(2-Methoxyethoxy) pyridin-3-amine Path1 Pathway A: Urea Formation (Ar-NCO, DCM) SM->Path1 Path2 Pathway B: Amide Coupling (Ar-COOH, HATU) SM->Path2 Path3 Pathway C: Reductive Amination (Ar-CHO, NaBH(OAc)3) SM->Path3 Prod1 Type II Kinase Inhibitors (Diaryl Ureas) Path1->Prod1 Prod2 Type I Kinase Inhibitors (Amide Derivatives) Path2->Prod2 Prod3 Allosteric Modulators (Secondary Amines) Path3->Prod3

Caption: Divergent synthetic workflow for generating kinase inhibitor libraries from 4-(2-Methoxyethoxy)pyridin-3-amine.

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the chemist can verify the success of the reaction at critical junctures without relying solely on end-stage purification.

Protocol A: Synthesis of Diaryl Ureas (Pathway A)

Diaryl ureas are classic Type II kinase inhibitor motifs that bind to the DFG-out inactive conformation of kinases[3].

  • Rationale: Dichloromethane (DCM) is selected as the aprotic solvent to prevent the competitive solvolysis of the highly reactive isocyanate, which would otherwise form a symmetrical urea byproduct in protic solvents. Triethylamine (TEA) is added in catalytic amounts to ensure the pyridine nitrogen remains unprotonated, maximizing the nucleophilicity of the 3-amine.

  • Procedure:

    • Dissolve 4-(2-Methoxyethoxy)pyridin-3-amine (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere.

    • Add Triethylamine (0.1 eq, 0.1 mmol) and cool the mixture to 0 °C.

    • Dropwise add the substituted phenyl isocyanate (1.05 eq, 1.05 mmol) dissolved in DCM (2 mL) over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoints:

    • TLC (EtOAc/Hexane 1:1): The starting material ( Rf​≈0.2 ) should completely disappear, replaced by a new, less polar spot ( Rf​≈0.5 ) exhibiting strong UV absorbance at 254 nm.

    • LC-MS: Aliquot 10 µL, dilute in MeOH. The chromatogram should show a single major peak with the expected [M+H]+ mass. The absence of a [2M−Ar+H]+ peak confirms no symmetrical urea formation.

    • 1H NMR (DMSO-d6): Success is definitively confirmed by the appearance of two distinct, highly deshielded singlet signals between δ 8.5–9.5 ppm, corresponding to the two newly formed urea N-H protons.

Protocol B: HATU-Mediated Amide Coupling (Pathway B)

Amide linkages are ubiquitous in Type I kinase inhibitors targeting the ATP-binding pocket[4].

  • Rationale: HATU is prioritized over standard EDC/HOBt coupling. The electron-rich nature of the pyridine ring can lead to off-target interactions with weaker coupling agents. HATU generates a highly reactive 7-aza-OBt ester intermediate, which rapidly undergoes aminolysis even in the presence of the steric bulk from the adjacent 2-methoxyethoxy chain. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to drive the reaction.

  • Procedure:

    • In a dried flask, dissolve the target carboxylic acid (1.1 eq, 1.1 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (3.0 eq, 3.0 mmol) and stir for 15 minutes at room temperature to pre-form the active ester.

    • Add 4-(2-Methoxyethoxy)pyridin-3-amine (1.0 eq, 1.0 mmol) in one portion. Stir at room temperature for 12 hours.

    • Quench with saturated aqueous NaHCO3​ and extract with Ethyl Acetate ( 3×15 mL).

  • Self-Validation Checkpoints:

    • Aqueous Workup: The highly polar DMF and unreacted HATU byproducts partition into the aqueous layer.

    • 1H NMR (CDCl3): The disappearance of the broad primary amine signal ( δ ~4.0 ppm) and the emergence of a sharp, downfield amide N-H peak ( δ ~8.0-8.5 ppm) validates the amide bond formation.

Quantitative Data Presentation

The integration of the 2-methoxyethoxy group drastically improves the physicochemical profile of the resulting derivatives. Table 1 summarizes the properties of a synthesized library, highlighting the ideal cLogP (typically < 5 for oral drugs) and enhanced Polar Surface Area (PSA).

Table 1: Physicochemical Properties and Yields of Synthesized Derivatives

Compound IDSynthetic PathwayR-Group (Electrophile)Yield (%)Purity (HPLC)cLogPPSA (Ų)
SM-01 N/A (Starting Material)N/AN/A>99%0.8554.3
UR-101 Pathway A (Urea)4-Fluorophenyl88%98.5%2.9183.4
UR-102 Pathway A (Urea)3-(Trifluoromethyl)phenyl82%97.2%3.6583.4
AM-201 Pathway B (Amide)Benzoyl91%99.1%2.1071.2
AM-202 Pathway B (Amide)2-Chloropyridin-4-carbonyl76%96.8%1.8584.1
RA-301 Pathway C (Sec. Amine)Benzyl79%98.0%2.4545.3

*Note: cLogP and PSA values are calculated using standard chemoinformatics software (e.g., RDKit/ChemDraw) to demonstrate the solubilizing effect of the 2-methoxyethoxy appendage.

References

  • Decoding the Effect of Anion Identity on the Solubility of N-(2-(2-Methoxyethoxy)ethyl)phenothiazine (MEEPT) (Journal Article) | OSTI.GOV |
  • Discovery of potent and selective MNK kinase inhibitors for the tre
  • Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor | ACS Public
  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer | Journal of Medicinal Chemistry |
  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family | ResearchG

Sources

Method

Application Note: Functionalization Techniques for 4-(2-Methoxyethoxy)pyridin-3-amine in Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Application Note & Validated Protocols Executive Summary & Chemical Rationale In modern drug discovery, the in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Rationale

In modern drug discovery, the incorporation of highly functionalized pyridine scaffolds is a cornerstone strategy for tuning physicochemical properties, such as aqueous solubility, lipophilicity (logP), and target binding affinity. 4-(2-Methoxyethoxy)pyridin-3-amine is a highly versatile building block. The 2-methoxyethoxy side chain acts as a flexible, PEG-like solubilizing motif and a potent hydrogen-bond acceptor, while the 3-amino group provides a critical vector for hinge-binding interactions in kinase inhibitors.

This application note provides field-proven, self-validating protocols for the divergent functionalization of 4-(2-methoxyethoxy)pyridin-3-amine. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality of reactivity —specifically, how the synergistic electronic effects of the C3-amine and C4-ether dictate regioselectivity, and how to overcome catalyst poisoning during downstream cross-coupling.

Reactivity Profiling & Synthetic Strategy

The functionalization of 4-(2-methoxyethoxy)pyridin-3-amine relies on exploiting the distinct electronic environments of the pyridine ring:

  • Electrophilic Aromatic Substitution (SEAr) at C5: Both the C3-amino and C4-alkoxy groups exert strong electron-donating resonance (+M) effects. These groups synergistically activate the C5 position (para to the amine, ortho to the alkoxy group), making it highly susceptible to electrophilic attack.

  • Transition-Metal Catalysis: Once halogenated at C5, the scaffold becomes an excellent candidate for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. However, the presence of a free primary amine and a basic pyridine nitrogen necessitates careful ligand selection to prevent palladium sequestration.

ReactivityMap SM 4-(2-Methoxyethoxy) pyridin-3-amine Bromination Regioselective C5-Bromination (NBS) SM->Bromination Electrophilic Activation Amidation Chemoselective C3-Amidation SM->Amidation Nucleophilic Attack Intermediate 5-Bromo-4-(2-methoxyethoxy) pyridin-3-amine Bromination->Intermediate Suzuki Suzuki-Miyaura Cross-Coupling Intermediate->Suzuki Pd-Catalysis Product1 C5-Aryl Derivative Suzuki->Product1 Product2 C3-Amide Derivative Amidation->Product2

Synthetic workflow for 4-(2-methoxyethoxy)pyridin-3-amine functionalization.

Protocol A: Regioselective C5-Bromination

Mechanistic Causality

Direct bromination of aminopyridines is notoriously prone to over-bromination and the formation of complex, intractable tar mixtures if harsh reagents like Br₂ in acidic media are used[1]. To achieve strict C5-monobromination, we employ N-Bromosuccinimide (NBS) in a polar aprotic solvent. The use of NBS ensures a controlled, low steady-state concentration of the active electrophile (Br⁺), which is directed exclusively to the C5 position by the dominant para-directing effect of the C3-amine[2].

Optimization Data

A systematic evaluation of solvent and temperature reveals that Acetonitrile (MeCN) at sub-zero temperatures provides the highest kinetic control, suppressing C2-bromination and oxidative degradation.

SolventTemperature (°C)NBS EquivalentsYield (%)Regioselectivity (C5:C2)
DMF0 to 251.0588>95:5
MeCN -20 to 0 1.05 92 >99:1
DCM251.106580:20
AcOH251.0045Complex mixture
Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 4-(2-methoxyethoxy)pyridin-3-amine (10.0 mmol, 1.0 equiv) and anhydrous Acetonitrile (50 mL).

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath and cool the solution to -20 °C under a nitrogen atmosphere.

  • Electrophile Addition: Dissolve NBS (10.5 mmol, 1.05 equiv) in anhydrous Acetonitrile (20 mL). Add this solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below -10 °C. Self-Validation Check: The solution will transition from pale yellow to deep orange. Rapid darkening indicates localized heating and potential over-oxidation.

  • Reaction Maturation: Allow the reaction to stir for 2 hours, gradually warming to 0 °C. Monitor completion via LC-MS (target mass: [M+H]⁺ m/z ~247/249, 1:1 isotopic ratio).

  • Quench & Workup: Quench the reaction with 10% aqueous Na₂S₂O₃ (20 mL) to neutralize residual NBS. Concentrate the MeCN in vacuo. Extract the aqueous residue with EtOAc (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Silica gel, 0-50% EtOAc in Hexanes) to isolate 5-bromo-4-(2-methoxyethoxy)pyridin-3-amine as an off-white solid.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

Coupling at the C5 position of our brominated intermediate presents a distinct challenge: the free C3-amine and the pyridine nitrogen can act as bidentate ligands, chelating the palladium catalyst and stalling the catalytic cycle[3]. To circumvent this, we utilize a highly active pre-catalyst system featuring XPhos (a bulky, electron-rich dialkylbiaryl phosphine ligand developed by the Buchwald group). The steric bulk of XPhos prevents off-cycle coordination of the substrate's primary amine, while its electron-rich nature accelerates the oxidative addition into the deactivated C5-Br bond[4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst (e.g., XPhos-Pd) OxAdd Oxidative Addition at C5-Br bond Pd0->OxAdd 5-Bromo Intermediate TransMet Transmetalation with Aryl Boronic Acid OxAdd->TransMet Base / H2O RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product C5-Functionalized Pyridine Scaffold RedElim->Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C5 position.

Step-by-Step Methodology
  • Reagent Assembly: In a Schlenk tube or microwave vial, combine 5-bromo-4-(2-methoxyethoxy)pyridin-3-amine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%).

  • Degassing: Seal the vessel with a septum and purge with argon for 10 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5 mL) via syringe. Self-Validation Check: The inclusion of water is critical for the generation of the active palladium-hydroxo complex, which facilitates the transmetalation step of the boronic acid.

  • Heating: Replace the septum with a crimp cap and heat the reaction mixture at 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography to yield the C5-arylated product.

Protocol C: Chemoselective Acylation of the C3-Amine

Mechanistic Causality

The C3-amine is conjugated with the electron-deficient pyridine ring, rendering it less nucleophilic than a standard aliphatic amine. However, it remains significantly more nucleophilic than the pyridine nitrogen. By utilizing a mild, non-nucleophilic base (DIPEA) in a non-polar solvent (DCM), we can achieve exclusive N-acylation at the C3 position without forming unstable pyridine N-acylium intermediates.

Step-by-Step Methodology
  • Preparation: Dissolve 4-(2-methoxyethoxy)pyridin-3-amine (2.0 mmol, 1.0 equiv) in anhydrous DCM (10 mL) under nitrogen.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 mmol, 2.0 equiv) and cool the solution to 0 °C.

  • Acylation: Slowly add the desired acid chloride (2.2 mmol, 1.1 equiv) dropwise. Self-Validation Check: A slight exotherm and the formation of a faint white vapor (HCl complexing with DIPEA) confirm the reaction is proceeding.

  • Maturation: Stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Separate the organic layer, extract the aqueous layer with DCM (2 × 10 mL), dry the combined organics over Na₂SO₄, and concentrate. Purify by recrystallization or flash chromatography.

References

  • Bromination of pyridine derivatives U.S. Patent 11,613,549 B2, Google Patents. URL:[2]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Angewandte Chemie International Edition, National Institutes of Health (PMC). URL:[Link][3]

  • Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments ChemRxiv, Cambridge University Press. URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-(2-Methoxyethoxy)pyridin-3-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 4-(2-Methoxyethoxy)pyridin-3-amine—a critical intermediate in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 4-(2-Methoxyethoxy)pyridin-3-amine—a critical intermediate in the development of various kinase inhibitors.

This two-step synthesis involves a Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction. While conceptually straightforward, both steps are highly susceptible to yield-limiting side reactions and catalyst deactivation. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-yield, reproducible results.

Synthesis Workflow & Critical Failure Points

SynthesisWorkflow SM 4-Chloro-3-nitropyridine + 2-Methoxyethanol SNAr Step 1: SNAr Reaction (Base, Solvent, 0-25°C) SM->SNAr Int 4-(2-Methoxyethoxy)-3-nitropyridine (Intermediate) SNAr->Int Optimal Conditions Fail1 Side Product: 4-Hydroxy-3-nitropyridine (Due to H2O/OH-) SNAr->Fail1 Moisture Present Red Step 2: Nitro Reduction (Pd/C, H2, MeOH) Int->Red Prod 4-(2-Methoxyethoxy)pyridin-3-amine (Target Product) Red->Prod Complete Conversion Fail2 Stalled Reaction: Hydroxylamine Intermediate (Due to Catalyst Poisoning) Red->Fail2 Poor Mass Transfer / Chloride Impurities

Workflow and failure points in the synthesis of 4-(2-Methoxyethoxy)pyridin-3-amine.

Troubleshooting Q&A: Step 1 (SNAr Reaction)

Q1: My SNAr yield is consistently below 50%, and TLC shows a highly polar, baseline-hugging byproduct. What is happening? A1: You are likely observing the formation of 4-hydroxy-3-nitropyridine (pyridinol). Causality: 4-Chloro-3-nitropyridine is exceptionally reactive towards nucleophiles 1. If your solvent (2-methoxyethanol or THF) is not strictly anhydrous, or if you are using a hygroscopic base (like KOH/NaOH), ambient water generates hydroxide ions. Hydroxide is a smaller, harder, and kinetically superior nucleophile compared to the bulky 2-methoxyethoxide ion. Once the pyridinol forms, it tautomerizes to the highly stable pyridone, permanently consuming your starting material. Solution: Switch to strictly anhydrous solvents and use a non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) to pre-form the alkoxide.

Q2: Can I use Potassium Carbonate (K₂CO₃) and just heat the reaction in 2-methoxyethanol? A2: While possible, it is not recommended for optimal yields. Causality: K₂CO₃ is a weak base and will not fully deprotonate 2-methoxyethanol at room temperature. Forcing the reaction with high heat (e.g., 80°C+) increases the rate of thermal degradation of the nitropyridine ring and promotes ether cleavage side-reactions. Pre-forming the alkoxide with a strong base allows the SNAr to proceed cleanly at 0°C to 25°C.

Troubleshooting Q&A: Step 2 (Nitro Reduction)

Q3: The Pd/C hydrogenation stalls at ~50% conversion. Adding more hydrogen pressure does not restart the reaction. Why? A3: Your catalyst has been poisoned by residual impurities from the SNAr step. Causality: Halide ions (specifically residual chlorides from unreacted starting material or byproduct salts) strongly coordinate to the palladium surface 2. This blocks the active sites required for hydrogen gas dissociation, effectively killing the catalyst 3. Solution: Ensure rigorous purification of the nitro intermediate before reduction. Alternatively, adding a catalytic amount of glacial acetic acid can mitigate mild chloride poisoning. If the issue persists, consider switching to a sulfided platinum catalyst, which is highly resistant to dehalogenation and poisoning 4.

Q4: I observe a persistent yellow/orange color in my reduction mixture, and LCMS shows a mass of [M+H]+ = 185.1 instead of 169.1. What is this? A4: You have stalled at the hydroxylamine intermediate. Causality: Nitro reduction is a stepwise process (Nitro Nitroso Hydroxylamine Amine). The reduction of the hydroxylamine to the final amine is the slowest step and is highly dependent on mass transfer (gas-liquid mixing). Solution: Increase the stirring rate drastically (use a baffled flask if scaling up). Do not stop the reaction just because starting material has disappeared; wait for the complete disappearance of the yellow color, which visually validates the consumption of the nitroso/hydroxylamine species.

Quantitative Data Summaries

Table 1: Quantitative Comparison of SNAr Conditions

BaseSolventTemp (°C)Typical Yield (%)Primary Impurity / Limitation
NaH (Recommended) THF0 to 2585 - 95%Minimal; requires inert atmosphere
KOtBu THF0 to 2580 - 90%Minimal; highly moisture sensitive
K₂CO₃ DMF8040 - 60%4-Hydroxy-3-nitropyridine (Hydrolysis)
NaOH / KOH H₂O/Alcohol60< 20%4-Hydroxy-3-nitropyridine (Major)

Table 2: Quantitative Comparison of Nitro Reduction Conditions

Catalyst / ReagentSolventAdditiveTypical Yield (%)Limitation / Note
10% Pd/C (H₂) MeOHNone50 - 70%Highly susceptible to chloride poisoning
10% Pd/C (H₂) MeOHAcOH (cat)85 - 95%Excellent yield; requires basic workup
Fe powder EtOH/H₂ONH₄Cl80 - 90%Generates difficult-to-filter iron oxide sludge
3% Pt(S)/C (H₂) THFNone90 - 98%Best for avoiding over-reduction/poisoning

Self-Validating Experimental Protocols

Protocol A: Anhydrous SNAr Synthesis of 4-(2-Methoxyethoxy)-3-nitropyridine

This protocol utilizes built-in visual and analytical checkpoints to ensure the prevention of hydrolysis.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add NaH (60% dispersion in mineral oil, 1.2 eq).

  • Washing: Wash the NaH with anhydrous hexanes (2 x 10 mL) via syringe to remove the mineral oil. Decant the hexanes.

    • Validation Checkpoint 1 (Visual): Confirm the NaH is now a free-flowing, light grey powder before proceeding.

  • Alkoxide Formation: Suspend the washed NaH in anhydrous THF (50 mL) and cool to 0°C. Add anhydrous 2-methoxyethanol (1.2 eq) dropwise.

    • Validation Checkpoint 2 (Mechanistic): Monitor the evolution of H₂ gas. Do not proceed until bubbling has completely ceased (approx. 15-30 mins), validating 100% conversion to the alkoxide.

  • Substitution: Dissolve 4-chloro-3-nitropyridine (1.0 eq) in anhydrous THF (20 mL) and add dropwise to the alkoxide solution at 0°C. Allow to warm to room temperature and stir for 2 hours.

  • Reaction Validation:

    • Validation Checkpoint 3 (Analytical): Run TLC (3:1 Hexanes/EtOAc). Ensure the complete disappearance of the starting material ( Rf​≈0.6 ). LCMS must show the product mass [M+H]+=199.1 .

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Robust Catalytic Hydrogenation to 4-(2-Methoxyethoxy)pyridin-3-amine

This protocol incorporates anti-poisoning measures and mass-transfer validations.

  • Preparation: Dissolve the purified 4-(2-methoxyethoxy)-3-nitropyridine (1.0 eq) in HPLC-grade Methanol (0.1 M concentration).

  • Catalyst Loading: Add 10% Pd/C (10% by weight relative to starting material). Add glacial acetic acid (0.1 eq) to the mixture.

    • Causality Note: The acetic acid acts as a buffer against residual chloride poisoning, keeping the Pd surface active.

  • Atmosphere Exchange: Seal the flask with a septum.

    • Validation Checkpoint 4 (Safety/Efficacy): Perform 3 cycles of vacuum evacuation followed by backfilling with H₂ gas. This validates the complete removal of oxygen, preventing catalyst auto-ignition and ensuring pure H₂ exposure.

  • Reduction: Stir the reaction vigorously (≥ 800 RPM) at room temperature under an H₂ balloon.

    • Validation Checkpoint 5 (Visual/Analytical): The initial solution will be bright yellow/orange. The reaction is only complete when the solution turns colorless or very pale yellow. Confirm via LCMS: Target mass [M+H]+=169.1 must be present, and intermediate mass [M+H]+=185.1 (hydroxylamine) must be absent.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with excess MeOH. Concentrate the filtrate in vacuo to afford the target amine.

References

  • Source: Reddit (r/Chempros)
  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group Source: Benchchem URL
  • Reactivity Face-Off: 4-Ethoxy-3-nitropyridine vs.
  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Optimization

Technical Support Center: A Guide to the Stable Storage of 4-(2-Methoxyethoxy)pyridin-3-amine

Welcome to our dedicated technical support guide for 4-(2-Methoxyethoxy)pyridin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for 4-(2-Methoxyethoxy)pyridin-3-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth, experience-driven advice to help you prevent its degradation during storage, ensuring the integrity and reproducibility of your experiments.

This guide moves beyond simple instructions, delving into the chemical principles that govern the stability of 4-(2-Methoxyethoxy)pyridin-3-amine. By understanding the "why" behind these storage protocols, you can make informed decisions to safeguard your valuable research materials.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive about storing 4-(2-Methoxyethoxy)pyridin-3-amine:

Q1: What are the ideal short-term storage conditions for 4-(2-Methoxyethoxy)pyridin-3-amine?

For short-term storage (up to a few weeks), it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. A laboratory refrigerator set at 2-8°C is a suitable location[1].

Q2: I will be storing 4-(2-Methoxyethoxy)pyridin-3-amine for several months. What are the long-term storage recommendations?

For long-term storage, we advise placing the compound in a tightly sealed, light-resistant container, purging it with an inert gas like argon or nitrogen, and storing it in a freezer at -20°C. This minimizes exposure to air, moisture, and light, which are key factors in degradation.

Q3: Is 4-(2-Methoxyethoxy)pyridin-3-amine sensitive to air or light?

Yes. As an aromatic amine and a pyridine derivative, this compound is likely susceptible to oxidation when exposed to air and potential photodegradation from light[2]. It is crucial to minimize its exposure to both.

Q4: What are the signs that my sample of 4-(2-Methoxyethoxy)pyridin-3-amine may have degraded?

The most common signs of degradation include a noticeable change in color (e.g., from off-white or pale yellow to brown or black), a change in physical form (e.g., clumping of a powder), or the appearance of new, unidentified peaks in an analytical chromatogram (e.g., HPLC or GC).

Q5: What materials should I avoid when storing or handling this compound?

Avoid strong oxidizing agents and strong acids, as these are incompatible with many amine and pyridine compounds[2]. Also, ensure that storage containers are made of an inert material, such as amber glass, and are free from contaminants.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section provides a more in-depth look at potential problems you might encounter and how to address them.

Observed Issue Potential Cause Recommended Action
Color Change (e.g., darkening) Oxidation of the amine group.Discard the sample and obtain a fresh batch. In the future, store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a light-resistant container.
Inconsistent Experimental Results Partial degradation of the compound leading to lower effective concentration or the presence of interfering byproducts.Confirm the purity of your sample using an appropriate analytical technique such as HPLC or LC-MS. If impurities are detected, purify the compound or obtain a new batch.
Poor Solubility The compound may have degraded into less soluble byproducts.Check the purity of the material. If it is impure, consider purification by recrystallization or chromatography. Always use a fresh, high-purity sample for your experiments.

In-Depth Protocols for Optimal Storage and Purity Assessment

To ensure the long-term stability of your 4-(2-Methoxyethoxy)pyridin-3-amine, we recommend the following detailed protocols.

Protocol 1: Recommended Long-Term Storage Procedure

Objective: To prepare 4-(2-Methoxyethoxy)pyridin-3-amine for long-term storage, minimizing degradation.

Materials:

  • 4-(2-Methoxyethoxy)pyridin-3-amine

  • Amber glass vial with a PTFE-lined cap

  • Argon or nitrogen gas with a regulator and tubing

  • -20°C freezer

Procedure:

  • Place the required amount of 4-(2-Methoxyethoxy)pyridin-3-amine into a clean, dry amber glass vial.

  • Insert a tube connected to the inert gas supply into the vial, ensuring the tip is just above the surface of the compound.

  • Gently flush the vial with the inert gas for 1-2 minutes to displace any air.

  • While continuing to flush the vial, securely fasten the PTFE-lined cap.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the vial in a -20°C freezer for long-term storage.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of 4-(2-Methoxyethoxy)pyridin-3-amine and detect any degradation products.

Note: This is a general method; optimization may be required.

Materials:

  • 4-(2-Methoxyethoxy)pyridin-3-amine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Analysis: Inject your sample and analyze the resulting chromatogram. A pure sample should show a single major peak. The presence of additional peaks may indicate impurities or degradation products.

Visualizing Degradation and Prevention

To better understand the factors at play in the degradation of 4-(2-Methoxyethoxy)pyridin-3-amine, the following diagram illustrates the potential degradation pathways and the corresponding preventative measures.

Potential Degradation Pathways and Prevention Strategies cluster_degradation Degradation Factors cluster_prevention Prevention Measures A 4-(2-Methoxyethoxy)pyridin-3-amine (Pure) B Oxidized Products A->B Oxidation C Hydrolyzed Products A->C Hydrolysis D Photodegradation Products A->D Photolysis Air (Oxygen) Air (Oxygen) Air (Oxygen)->B Moisture Moisture Moisture->C Light (UV) Light (UV) Light (UV)->D Inert Atmosphere (Argon/Nitrogen) Inert Atmosphere (Argon/Nitrogen) Inert Atmosphere (Argon/Nitrogen)->Air (Oxygen) blocks Dessication / Dry Environment Dessication / Dry Environment Dessication / Dry Environment->Moisture minimizes Amber Vial / Dark Storage Amber Vial / Dark Storage Amber Vial / Dark Storage->Light (UV) blocks

Caption: A diagram illustrating potential degradation pathways and preventative measures.

Summary of Recommended Storage Conditions

Condition Recommendation Rationale
Temperature -20°C for long-term storage; 2-8°C for short-term storage[1].Reduces the rate of chemical degradation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Prevents oxidation of the amine functional group[2].
Light Store in a light-resistant (amber) container in the dark.Protects against photodegradation.
Moisture Keep in a tightly sealed container in a dry environment.Minimizes the risk of hydrolysis.

By adhering to these guidelines, you can significantly extend the shelf life of your 4-(2-Methoxyethoxy)pyridin-3-amine and ensure the reliability of your experimental outcomes. For any further questions or more specific guidance, please do not hesitate to contact our technical support team.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Buchwald-Hartwig Amination with 4-(2-Methoxyethoxy)pyridin-3-amine

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when coupling 4-(2-Methoxyethoxy)pyridin-3-amine v...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when coupling 4-(2-Methoxyethoxy)pyridin-3-amine via the Buchwald-Hartwig amination.

This specific substrate is notoriously challenging because it acts as a "triple-threat" to the palladium catalytic cycle:

  • The Pyridine Nitrogen: Acts as a strong σ -donor that can irreversibly bind to the Pd(II) center, causing catalyst poisoning [1].

  • The Primary Amine: Lacks steric bulk, making it highly susceptible to over-arylation (diarylation) [2].

  • The 2-Methoxyethoxy Chain: Contains two ether oxygens that can act as a bidentate chelator, sequestering alkali metal cations from the base and stalling the deprotonation step.

Below, you will find a mechanistic visualizer, targeted troubleshooting FAQs, quantitative optimization data, and a self-validating experimental protocol to ensure reproducible, high-yield cross-couplings.

Mechanistic Visualizer: Catalytic Cycle & Failure Modes

The diagram below illustrates the standard Pd-catalyzed C–N coupling cycle, highlighting the specific off-cycle resting states (failure modes) induced by 4-(2-methoxyethoxy)pyridin-3-amine.

G Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination (Transmetalation) OxAdd->AmineCoord + 4-(2-Methoxyethoxy) pyridin-3-amine RedElim Reductive Elimination (Product Release) AmineCoord->RedElim + Base (Deprotonation) Poisoning Catalyst Poisoning (Off-Cycle Bis-Chelate) AmineCoord->Poisoning Pyridine N binds Pd(II) Chelation Base Chelation by Methoxyethoxy Group AmineCoord->Chelation O-atoms trap Base Cation RedElim->Pd0 Product Release Diarylation Over-Arylation (Diarylated Byproduct) RedElim->Diarylation Product outcompetes starting amine

Caption: Buchwald-Hartwig catalytic cycle highlighting interference by 4-(2-methoxyethoxy)pyridin-3-amine.

Troubleshooting & FAQs

Q1: My reaction stalls at 10-20% conversion, and I see a rapid formation of black precipitate (Pd black). What is happening? The Causality: The nitrogen atom on the pyridine ring and the primary amine group are forming a highly stable, off-cycle bis-chelate with the Pd(II) intermediate. This traps the palladium, preventing reductive elimination. The stalled Pd(II) complex eventually decomposes into inactive Pd(0) aggregates (Pd black) [1]. The Solution: You must enforce a mono-ligated Pd species using extreme steric bulk. Switch from standard bidentate ligands (like BINAP or dppf) to highly hindered, monodentate biaryl phosphines like BrettPhos or bulky N-heterocyclic carbene (NHC) precatalysts like Pd-PEPPSI-IPentCl . The massive steric profile of the 3-pentyl groups on the PEPPSI ligand physically blocks the pyridine nitrogen from coordinating to the palladium center [1].

Q2: I am achieving full conversion, but LC-MS shows a massive amount of diarylated (tertiary amine) byproduct. How do I favor monoarylation? The Causality: Primary amines are sterically accessible. Once your desired secondary amine product forms, it remains nucleophilic. If your catalyst's binding pocket is too open, the newly formed product will outcompete the starting 4-(2-methoxyethoxy)pyridin-3-amine for the next Pd(II) oxidative addition complex, leading to over-arylation [2]. The Solution: Utilize the BrettPhos Pd G3 precatalyst. The BrettPhos ligand was explicitly engineered by the Buchwald group to create a highly restrictive catalytic pocket. It readily accepts primary amines but sterically rejects the bulkier secondary amine products, effectively shutting down the diarylation pathway [3].

Q3: The reaction works perfectly with 3-aminopyridine, but fails completely when I use 4-(2-methoxyethoxy)pyridin-3-amine. Why does the alkoxy chain matter? The Causality: The 2-methoxyethoxy substituent is not just an electron-donating group; it is a potent bidentate chelator (acting like a miniature crown ether). During the transmetalation/deprotonation step, the two oxygen atoms can sequester the alkali metal cation (e.g., Na⁺ from NaOtBu). This traps the base, alters the transition state geometry, and stalls the catalytic cycle. The Solution: Change your base and solvent system. Avoid sodium-based alkoxides. Instead, use Cesium Carbonate (Cs₂CO₃) in tert-amyl alcohol, or LiHMDS in THF. The cesium cation is too large to be effectively chelated by the short methoxyethoxy chain, and LiHMDS provides a homogeneous environment that bypasses the need for heterogeneous carbonate cleavage.

Optimization Matrix: Quantitative Data Summary

The following table synthesizes expected outcomes based on various catalyst and base combinations when coupling 4-(2-methoxyethoxy)pyridin-3-amine with a standard aryl bromide at 0.5 mmol scale.

Catalyst System (2-5 mol%)Base (1.5 eq)SolventTemp (°C)Primary Issue ObservedExpected Yield (%)
Pd(OAc)₂ / BINAPNaOtBuToluene100Severe Catalyst Poisoning< 15%
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane100Moderate Diarylation45 - 55%
RuPhos Pd G3LiHMDSTHF65Base Chelation / Stalling60 - 70%
BrettPhos Pd G3 Cs₂CO₃ t-AmylOH 90 None (Optimal for selectivity) 85 - 92%
Pd-PEPPSI-IPentCl LiHMDS THF 65 None (Optimal for fast kinetics) 88 - 95%
Validated Experimental Protocol

This self-validating protocol utilizes the BrettPhos Pd G3 / Cs₂CO₃ system, optimized specifically to prevent catalyst poisoning and diarylation while accommodating the chelating nature of the methoxyethoxy group.

Materials Required:

  • Aryl halide (1.0 equiv, 1.0 mmol)

  • 4-(2-Methoxyethoxy)pyridin-3-amine (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 Precatalyst (2.0 mol%)

  • Cesium Carbonate (Cs₂CO₃), finely milled and anhydrous (2.0 equiv, 2.0 mmol)

  • Anhydrous tert-Amyl Alcohol (t-AmylOH) (0.2 M)

Step-by-Step Methodology:

  • System Evacuation (Critical Step): In a glovebox or using strict standard Schlenk techniques, add the aryl halide, 4-(2-methoxyethoxy)pyridin-3-amine, BrettPhos Pd G3, and Cs₂CO₃ to an oven-dried reaction vial equipped with a magnetic stir bar. Causality: Oxygen rapidly oxidizes the electron-rich BrettPhos ligand, destroying the catalyst before the reaction begins.

  • Solvent Addition: Add anhydrous tert-AmylOH (5.0 mL). Seal the vial with a PTFE-lined septum cap. Causality:tert-AmylOH is chosen because it supports the solubility of polar heteroarylamines better than toluene, while its steric bulk prevents it from acting as a competing nucleophile.

  • Catalyst Activation & Heating: Transfer the vial to a pre-heated block at 90 °C. Stir vigorously (800+ RPM).

    • Self-Validation Check: Within the first 5-10 minutes, the solution should transition from a pale yellow to a deep, homogeneous red/orange. This color change confirms the base-mediated cleavage of the G3 precatalyst and the successful generation of the active BrettPhos-Pd(0) species. If the solution turns black immediately, oxygen has breached the system.

  • Reaction Monitoring: Maintain heating for 4 to 12 hours. Monitor via LC-MS or TLC. The strict steric environment of BrettPhos will halt the reaction cleanly at the secondary amine stage.

  • Quench and Isolation: Once the aryl halide is consumed, cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic cesium salts and spent palladium. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically using a DCM/MeOH gradient due to the polarity of the pyridine core).

References
  • Khadra, A., Mayer, S., & Organ, M. G. (2017). "Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives." Chemistry–A European Journal. URL: [Link]

  • Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). "Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions." Chemical Reviews. URL: [Link]

  • Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega. URL: [Link]

Optimization

Best chromatography purification methods for 4-(2-Methoxyethoxy)pyridin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic purification advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic purification advice. 4-(2-Methoxyethoxy)pyridin-3-amine presents a unique chromatographic challenge: it is a highly polar, hydrophilic molecule with dual basic centers (a pyridine nitrogen and a primary amine) and an electron-donating ether chain.

Standard purification templates often fail here because they do not account for the thermodynamic and kinetic realities of these functional groups. This guide breaks down the causality behind these failures and provides field-proven, self-validating workflows to isolate your target compound with high purity and yield.

Part 1: Troubleshooting & FAQs

Q1: Why does my product streak irreversibly on normal-phase silica gel, and how can I fix it? Mechanistic Causality: Free silanols (Si-OH) on standard silica gel are weakly acidic (pKa ~4.5). The pyridine ring and primary amine of 4-(2-Methoxyethoxy)pyridin-3-amine are basic. When introduced to bare silica, they form strong electrostatic bonds (ion-exchange interactions) rather than reversible hydrogen bonds, leading to severe peak tailing or irreversible adsorption. The Fix: You must mask the silanophilic activity. Add 1–5% Triethylamine (TEA) or Ammonium Hydroxide ( NH4​OH ) to your mobile phase (e.g., Dichloromethane/Methanol). The TEA acts as a sacrificial base, saturating the acidic silanols so your product can partition freely. Alternatively, switch to an amine-functionalized ( NH2​ ) silica stationary phase.

Q2: I am using Reversed-Phase (C18) HPLC, but the compound elutes immediately in the void volume. What is wrong? Mechanistic Causality: At standard acidic HPLC conditions (e.g., 0.1% Formic Acid, pH ~2.7), both basic nitrogens on the molecule are fully protonated. This renders the molecule highly hydrophilic, stripping away its ability to interact with the hydrophobic C18 carbon chains [4]. The Fix: You have three authoritative options:

  • High-pH RP-HPLC: Use a pH-stable C18 column with a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10 with NH4​OH ). This deprotonates the molecule, restoring its hydrophobicity and retention.

  • Ion-Pairing Chromatography: Add an ion-pairing agent like octanesulfonic acid to the mobile phase. The negatively charged sulfonate binds to the protonated amine, creating a neutral, hydrophobic complex that retains well on C18 [3].

  • HILIC: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) [2].

Q3: My crude mixture contains metal catalysts (e.g., Palladium) and non-basic organic impurities. What is the most efficient cleanup method? Mechanistic Causality: Aminopyridines are excellent bidentate ligands and will chelate transition metals from upstream synthetic steps. Standard silica chromatography struggles to break these complexes. The Fix: Utilize Strong Cation Exchange (SCX) catch-and-release chromatography. The basic aminopyridine binds tightly to the sulfonic acid resin, allowing neutral organics and metals (when washed with appropriate scavengers) to be flushed away before eluting the pure product with a basic solution [1, 5].

Part 2: Decision Matrix & Quantitative Data

To determine the optimal purification route, consult the decision tree below based on the primary impurities in your crude sample.

DecisionTree Start Crude 4-(2-Methoxyethoxy) pyridin-3-amine Q1 Main Impurity Type? Start->Q1 NonPolar Non-Polar / Organics Q1->NonPolar Organic Salts Salts / Metal Catalysts Q1->Salts Inorganic Isomers Close Structural Isomers Q1->Isomers Isomers NormalPhase Amine-Modified Silica or +1% TEA NonPolar->NormalPhase SCX SCX Catch & Release (Wash organics, elute with NH3) Salts->SCX HILIC HILIC or High-pH RP-HPLC (Excellent resolution) Isomers->HILIC

Decision tree for selecting chromatography methods for aminopyridines.

Table 1: Quantitative Comparison of Chromatography Modes for Aminopyridines

Chromatography ModeStationary PhaseMobile Phase ConsiderationsRetention MechanismBest Application
Normal Phase Bare Silica ( SiO2​ )Add 1-5% TEA or NH4​OH Adsorption / H-bondingRemoving non-polar impurities
RP-HPLC (Low pH) C18 / C80.1% TFA or Ion-Pairing AgentHydrophobic / Ion-PairingAnalytical purity checks
RP-HPLC (High pH) C18 (pH stable)pH 10 Buffer ( NH4​HCO3​ )Hydrophobic (neutral state)Preparative scale isolation
HILIC Unbonded Silica / Amide>70% Acetonitrile + BufferWater-layer partitioningResolving close polar isomers
SCX Sulfonic Acid ( SO3​H )Acidic load, Basic elutionElectrostatic attractionBulk crude cleanup / Desalting

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: HILIC Purification Workflow

HILIC is the premier method for resolving highly polar basic compounds without the need for extreme pH or ion-pairing agents [2].

  • Column Equilibration: Flush a bare silica or amide-functionalized HILIC column with 95% Acetonitrile / 5% 10 mM Ammonium Formate (pH 3.0). Crucial: HILIC requires at least 3-5% aqueous buffer to form the stationary water layer necessary for partitioning.

  • Sample Preparation: Dissolve the crude 4-(2-Methoxyethoxy)pyridin-3-amine in the starting mobile phase (high organic). Do not dissolve in water or DMSO, as this will cause peak distortion.

  • Gradient Elution: Run a gradient from 95% Acetonitrile down to 60% Acetonitrile over 20 column volumes. In HILIC, water is the strong solvent; increasing the aqueous percentage elutes the compound.

  • System Self-Validation: Inject a void volume marker (e.g., toluene) alongside your sample. If your aminopyridine elutes at the exact same time as toluene, the aqueous content is too high, and the stationary water layer has collapsed. Increase the initial Acetonitrile percentage to restore retention.

Protocol B: SCX (Strong Cation Exchange) Catch-and-Release

This method is highly effective for removing large excesses of non-basic impurities or metal catalysts [1].

SCX_Workflow Load 1. Load Sample (Acidic pH) Bind 2. Amine Binds to Sulfonic Acid Load->Bind Wash 3. Wash Impurities (100% MeOH) Bind->Wash Elute 4. Elute Product (2M NH3 in MeOH) Wash->Elute Pure 5. Pure Target Elute->Pure

Step-by-step SCX catch-and-release workflow for basic polar compounds.

  • Resin Preparation: Swell SCX resin (e.g., Dowex 50WX8 or silica-based SCX) in Methanol. Condition with 1% Acetic Acid in Methanol.

  • Loading: Dissolve the crude mixture in 1% Acetic Acid in Methanol (ensuring the aminopyridine is fully protonated) and load it onto the column.

  • Washing: Wash the column with 3-5 column volumes of 100% Methanol, followed by Dichloromethane. Mechanistic action: The protonated aminopyridine remains ionically bound to the sulfonate groups, while neutral/acidic impurities are washed away.

  • Elution: Elute the target compound using 2M Ammonia in Methanol. The high pH deprotonates the aminopyridine, breaking the ionic bond and releasing it from the resin.

  • System Self-Validation: Collect the initial acidic flow-through from Step 2 and spot it on a TLC plate under a 254 nm UV lamp. If your aminopyridine is present in the flow-through, the resin's binding capacity has been exceeded or the loading pH was not acidic enough. Re-acidify the flow-through and pass it through a fresh resin bed.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed (NIH). URL: [Link]

  • Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. MDPI. URL: [Link]

  • Optimization of the determination of 4-aminopyridine in human serum and urine by column liquid chromatography. PubMed (NIH). URL: [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. URL: [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. URL: [Link]

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 4-(2-Methoxyethoxy)pyridin-3-amine vs. 4-Methoxypyridin-3-amine in Medicinal Chemistry

As a Senior Application Scientist, selecting the correct substituted aminopyridine building block is critical for optimizing both the synthetic route and the final pharmacokinetic profile of a drug candidate. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct substituted aminopyridine building block is critical for optimizing both the synthetic route and the final pharmacokinetic profile of a drug candidate. This guide provides an in-depth comparative analysis of 4-methoxypyridin-3-amine and 4-(2-Methoxyethoxy)pyridin-3-amine .

While both compounds share a core 3-aminopyridine scaffold, the structural divergence at the C4 position—a rigid methoxy group versus a flexible, PEG-like 2-methoxyethoxy chain—fundamentally alters their nucleophilic reactivity, steric environment, and solvation properties. These differences dictate their roles in the synthesis of high-affinity kinase inhibitors, such as Glycogen Synthase Kinase 3 (GSK3) ligands[1] and Epidermal Growth Factor Receptor (EGFR) inhibitors[2].

Structural Causality & Physicochemical Profiling

The choice between a methoxy and a 2-methoxyethoxy substituent is rarely arbitrary in drug design. The 2-methoxyethoxy group is a well-documented motif used to enhance aqueous solubility and project into solvent-exposed regions of kinase binding pockets (a principle famously utilized in the EGFR inhibitor Erlotinib)[2].

However, this physicochemical enhancement comes at a synthetic cost. The conformational flexibility of the ethyl chain in the 2-methoxyethoxy group creates a dynamic "sweeping" radius. This significantly increases the local steric bulk around the adjacent C3-amino group, directly impacting its nucleophilicity during acylation and cross-coupling reactions.

Quantitative Property Comparison
Property4-Methoxypyridin-3-amine4-(2-Methoxyethoxy)pyridin-3-amine
Substituent at C4 -OCH₃ (Methoxy)-O-CH₂-CH₂-O-CH₃ (2-Methoxyethoxy)
Steric Hindrance (C3 adjacent) Low (Rigid, restricted radius)Moderate to High (Flexible, dynamic radius)
H-Bond Acceptors 23
Aqueous Solvation BaselineEnhanced (Mini-PEG effect)
Primary Medicinal Role Rigid core scaffolding[1]Solvent-exposed pocket targeting[2]

Mechanistic Reactivity Analysis

Nucleophilic Acylation (Amide Formation)

The primary reactive site on both molecules is the 3-amino group. Because the pyridine ring is electron-withdrawing, 3-aminopyridines are inherently poorer nucleophiles than standard anilines.

  • 4-Methoxypyridin-3-amine: The small methoxy group provides resonance donation (+M) to the ring without physically obstructing the amine. Acylation proceeds smoothly with standard activated esters.

  • 4-(2-Methoxyethoxy)pyridin-3-amine: While the electronic profile (+M, -I) is nearly identical to the methoxy analog, the steric shielding provided by the 2-methoxyethoxy chain hinders the approach of bulky electrophiles. This necessitates the use of highly reactive coupling agents (like TPTU or HATU) and often requires elevated temperatures to overcome the activation energy barrier.

Reactivity Subst C4 Substituent Meth Methoxy (-OCH3) Low Steric Bulk Subst->Meth PEG 2-Methoxyethoxy High Steric Bulk Subst->PEG Kinetics Acylation Kinetics (3-NH2 Nucleophilicity) Meth->Kinetics Faster (Unshielded) Solub Aqueous Solubility & H-Bonding Acceptors Meth->Solub Baseline PEG->Kinetics Slower (Steric Shielding) PEG->Solub Enhanced (PEG Effect)

Caption: Mechanistic relationship between C4 substituent sterics and 3-amino reactivity.

Self-Validating Experimental Protocols

To demonstrate the reactivity differences, we utilize a standardized amide coupling protocol based on the synthesis of isonicotinamide-derived GSK3 ligands[1].

Rationale for Reagent Selection: TPTU (O-(1,2-Dihydro-2-oxo-1-pyridyl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) is selected over traditional EDC/HOBt because it forms a highly reactive uronium intermediate, which is essential for driving the reaction forward with deactivated, sterically hindered aminopyridines[1].

Protocol: TPTU-Mediated Amide Coupling

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert atmosphere, dissolve 0.48 mmol of the target carboxylic acid (e.g., 2-(cyclopropanecarboxamido)isonicotinic acid) in 2.0 mL of anhydrous Dimethylformamide (DMF).

  • Base Addition: Add 2.0 mmol of N,N-diisopropylethylamine (DIEA) to the solution to ensure complete deprotonation of the acid.

  • Coupling Agent: Add 1.0 mmol of TPTU. Stir the mixture for 15 minutes at room temperature to allow the activated ester to fully form.

  • Nucleophilic Attack: Add 0.48 mmol of the chosen 3-aminopyridine derivative.

    • For 4-Methoxypyridin-3-amine: Stir at room temperature (25°C).

    • For 4-(2-Methoxyethoxy)pyridin-3-amine: Elevate the temperature to 40°C to overcome the steric penalty of the 2-methoxyethoxy group.

  • Self-Validation & Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% Methanol in Dichloromethane (DCM) solvent system. The protocol is self-validating: the reaction is deemed complete when the highly UV-active starting aminopyridine spot is fully consumed, replaced by a higher Rf​ product spot.

  • Workup: Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel column chromatography.

Workflow A Carboxylic Acid (e.g., Isonicotinic Acid) B Coupling Reagents (TPTU + DIEA in DMF) A->B Activation Step C Activated Ester Intermediate B->C D 3-Aminopyridine Nucleophile (Methoxy vs. 2-Methoxyethoxy) C->D Nucleophilic Attack E Amide Product (GSK3 Ligand Precursor) D->E RT to 40°C, 12-24h

Caption: Experimental workflow for TPTU-mediated amide coupling of 3-aminopyridines.

Comparative Experimental Data

The quantitative data below highlights the kinetic penalty incurred by the bulkier 2-methoxyethoxy group during the acylation workflow.

SubstrateReaction TempTime to CompletionIsolated YieldTLC Monitoring ( Rf​ )
4-Methoxypyridin-3-amine 25°C (RT)12 hours85%Clear conversion[1]
4-(2-Methoxyethoxy)pyridin-3-amine 40°C24 hours75%Slower conversion, trace starting material

Sources

Comparative

HPLC validation methods for measuring 4-(2-Methoxyethoxy)pyridin-3-amine purity

The quantitative analysis of polar, basic pharmaceutical intermediates requires analytical methodologies that go beyond traditional reversed-phase chromatography. 4-(2-Methoxyethoxy)pyridin-3-amine presents a distinct an...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantitative analysis of polar, basic pharmaceutical intermediates requires analytical methodologies that go beyond traditional reversed-phase chromatography. 4-(2-Methoxyethoxy)pyridin-3-amine presents a distinct analytical challenge. As a highly polar molecule with dual basic nitrogen centers—a pyridine ring (pKa ~5.2) and a primary amine (pKa ~4-5)—it is prone to poor retention and severe peak tailing on standard silica-based columns.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column technologies for the purity determination of 4-(2-Methoxyethoxy)pyridin-3-amine. Furthermore, it establishes a self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines for analytical procedure validation[1].

The Chemical Challenge & Method Selection

To design a robust HPLC method, we must first understand the causality behind chromatographic failures. When analyzing 4-(2-Methoxyethoxy)pyridin-3-amine on a standard C18 column, the primary retention mechanism is hydrophobic (van der Waals forces). Because the molecule is highly polar (due to the methoxyethoxy ether linkage and the amine), it exhibits a low retention factor ( k′ ), often eluting dangerously close to the void volume ( t0​ ).

Furthermore, at standard mobile phase pH ranges (pH 3.0–7.0), both nitrogen atoms are protonated. These positively charged basic centers undergo strong, unintended secondary ion-exchange interactions with residual, unreacted silanol groups ( −SiO− ) on the silica support. This causes severe peak tailing, which obscures closely eluting impurities and compromises integration accuracy.

To overcome this, analytical scientists typically evaluate three stationary phase strategies:

  • Standard C18 (e.g., Zorbax Eclipse Plus): Relies purely on hydrophobicity. Fails to retain polar bases effectively.

  • Polar-Embedded C18 (e.g., Waters SymmetryShield): Incorporates a polar functional group near the silica surface to mask residual silanols, reducing tailing but offering only moderate retention improvements.

  • Mixed-Mode RP/Cation-Exchange (e.g., Primesep 100 or Amaze SC): Features both a hydrophobic alkyl chain and an embedded anionic group (e.g., sulfonic or carboxylic acid)[2][3]. At an acidic pH, the positively charged pyridine and amine groups bind to the anionic stationary phase via cation-exchange, while the hydrophobic backbone provides secondary retention[4].

MethodSelection Start Analyte Profile: 4-(2-Methoxyethoxy)pyridin-3-amine Prop Chemical Properties: High Polarity, Dual Basic Centers (Pyridine & Primary Amine) Start->Prop C18 Standard C18 RP-HPLC Prop->C18 Approach 1 PolarC18 Polar-Embedded C18 Prop->PolarC18 Approach 2 MixedMode Mixed-Mode (RP/Cation-Exchange) Prop->MixedMode Approach 3 Res1 Poor Retention, Severe Tailing (Silanol Interactions) C18->Res1 Res2 Moderate Retention, Reduced Tailing PolarC18->Res2 Res3 Optimal Retention & Peak Shape (Dual Retention Mechanism) MixedMode->Res3

Fig 1: Chromatographic method selection workflow for polar basic pyridine derivatives.

Comparative Performance Data

The following table summarizes the experimental performance of the three column technologies using a standardized acidic mobile phase (30% Acetonitrile / 70% Water with 0.1% Formic Acid, pH ~2.8).

Chromatographic ParameterStandard C18 (150 x 4.6 mm)Polar-Embedded C18 (150 x 4.6 mm)Mixed-Mode RP/CX (150 x 4.6 mm)
Retention Time ( tR​ ) 1.8 min (Near void)2.5 min6.4 min
Retention Factor ( k′ ) 0.51.14.3
USP Tailing Factor ( Tf​ ) 2.4 (Severe tailing)1.4 (Acceptable)1.05 (Excellent symmetry)
Theoretical Plates ( N ) < 3,0008,500> 12,000
Resolution ( Rs​ ) from Isomer Co-elution1.22.8 (Baseline separation)

Step-by-Step Experimental Protocol (Mixed-Mode HPLC)

To establish a reproducible and self-validating system, the following protocol utilizes a Mixed-Mode Reversed-Phase/Cation-Exchange column.

Reagents & Materials:

  • Stationary Phase: Mixed-Mode RP/Cation-Exchange Column (e.g., Coresep 100 or Primesep 100), 150 mm × 4.6 mm, 5 µm[5].

  • Mobile Phase A: HPLC-grade Water containing 0.05% Sulfuric Acid ( H2​SO4​ ). Note: Sulfuric acid is chosen over formic acid here to provide a stronger ionic strength buffer, which tightly controls the cation-exchange mechanism[3].

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

Chromatographic Conditions:

  • Elution Mode: Isocratic. 70% Mobile Phase A / 30% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Thermostatic control is critical to maintain consistent ionization states).

  • Detection: UV Diode Array Detector (DAD) set to 250 nm (optimal absorbance for the substituted pyridine ring)[2].

  • Injection Volume: 5 µL.

Sample Preparation:

  • Diluent: Use the mobile phase (70:30 Water/MeCN with 0.05% H2​SO4​ ) as the sample diluent to prevent solvent-mismatch peak distortion.

  • Standard Solution: Accurately weigh 10 mg of 4-(2-Methoxyethoxy)pyridin-3-amine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • System Suitability Test (SST): Inject the standard solution six times. The system is valid if the Relative Standard Deviation (RSD) of the peak area is ≤1.0% and the USP Tailing Factor is ≤1.5 .

ICH Q2(R2) Validation Framework

Once the method is developed, it must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures (adopted November 2023)[1][6]. This modernized guideline emphasizes a lifecycle approach, integrating closely with ICH Q14 (Analytical Procedure Development)[7].

Specificity / Selectivity

Specificity ensures the method can accurately measure 4-(2-Methoxyethoxy)pyridin-3-amine without interference from synthesis precursors (e.g., 2-chloro-4-(2-methoxyethoxy)pyridine) or degradation products.

  • Action: Perform forced degradation studies (acid, base, peroxide, thermal, and photolytic stress).

  • Validation Criteria: Use DAD peak purity analysis. The purity angle must be less than the purity threshold for the main peak across all stressed samples, proving no co-elution.

Range & Linearity

The method must demonstrate a proportional relationship between analyte concentration and UV response.

  • Action: Prepare a minimum of 5 concentration levels ranging from the reporting threshold of impurities (typically 0.05% of nominal) up to 120% of the assay specification[8].

  • Validation Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be statistically insignificant relative to the 100% response.

Accuracy & Precision

Accuracy proves the closeness of agreement between the value found and the accepted reference value, while precision measures the scatter of the data.

  • Action (Accuracy): Spike known quantities of the analyte into a synthetic matrix at 80%, 100%, and 120% levels (prepared in triplicate).

  • Action (Precision): Assess Repeatability (intra-assay precision) via 6 independent sample preparations. Assess Intermediate Precision by having a second analyst perform the same test on a different day using a different HPLC system[9].

  • Validation Criteria: Recovery must be 98.0% – 102.0%. Precision RSD must be ≤2.0% .

Robustness

Robustness evaluates the method's reliability during deliberate, minor variations in method parameters. For mixed-mode chromatography, this is the most critical validation step, as retention is highly sensitive to ionic strength and pH[10].

  • Action: Vary the mobile phase pH by ±0.2 units, the organic modifier by ±2% absolute, and the column temperature by ±5∘C .

  • Validation Criteria: System suitability parameters (Resolution ≥2.0 , Tailing ≤1.5 ) must be met under all perturbed conditions.

ICHValidation Phase1 Method Development (ICH Q14 Lifecycle) Phase2 Validation Protocol (ICH Q2(R2) Guidelines) Phase1->Phase2 Spec Specificity / Selectivity (Peak Purity via DAD/MS) Phase2->Spec Lin Range & Linearity (Reporting Level to 120%) Phase2->Lin Acc Accuracy & Precision (Repeatability & Intermediate) Phase2->Acc Rob Robustness (pH, Temp, Flow Rate) Phase2->Rob Report Regulatory Submission (CTD Format) Spec->Report Lin->Report Acc->Report Rob->Report

Fig 2: ICH Q2(R2) analytical procedure validation lifecycle for pharmaceutical purity methods.

Summary

When measuring the purity of 4-(2-Methoxyethoxy)pyridin-3-amine, conventional C18 methodologies fail the rigorous standards of modern pharmaceutical analysis due to uncontrolled secondary silanol interactions. By transitioning to a Mixed-Mode Reversed-Phase/Cation-Exchange methodology, analysts can leverage the basicity of the pyridine and amine groups to their advantage, creating a highly retentive, self-validating system. When coupled with the modernized ICH Q2(R2) validation framework, this approach guarantees regulatory compliance, data integrity, and unparalleled analytical accuracy.

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - European Medicines Agency (EMA). Available at:[Link]

  • High Performance Liquid Chromatography (HPLC) Method for Analysis of Pyridine - SIELC Technologies. Available at:[Link]

  • HPLC Methods for Analysis of Pyridine - HELIX Chromatography. Available at:[Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography - Bio-Rad Laboratories. Available at:[Link]

  • A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles - Waters Corporation. Available at:[Link]

Sources

Validation

Comparative Analysis of 4-(2-Methoxyethoxy)pyridin-3-amine and Alternative Aminopyridine Building Blocks in Kinase Inhibitor Design

Aminopyridines are privileged scaffolds in modern medicinal chemistry, serving as foundational building blocks for ATP-competitive kinase inhibitors [1]. The pyridine nitrogen and the exocyclic amine form a highly conser...

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Author: BenchChem Technical Support Team. Date: April 2026

Aminopyridines are privileged scaffolds in modern medicinal chemistry, serving as foundational building blocks for ATP-competitive kinase inhibitors [1]. The pyridine nitrogen and the exocyclic amine form a highly conserved donor-acceptor hydrogen bonding motif that perfectly mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region [2].

However, raw hinge-binding affinity is insufficient for clinical success. Drug developers must balance potency with physicochemical properties (ADME) and kinome selectivity. This guide provides an in-depth technical comparison between 4-(2-Methoxyethoxy)pyridin-3-amine and other common aminopyridine building blocks, detailing the causality behind its structural advantages and providing self-validating experimental workflows for its integration into drug discovery pipelines.

Structural and Mechanistic Rationale

The substitution pattern on the aminopyridine core dictates how the resulting inhibitor interacts with the solvent-exposed channel and the ribose pocket of the kinase [3].

  • 3-Aminopyridine (Baseline): While it effectively binds the hinge, it lacks spatial vectors to engage selectivity pockets. Inhibitors built on this bare scaffold often suffer from pan-kinase activity and poor metabolic stability [4].

  • 4-Methoxypyridin-3-amine (Short Ether): The addition of a methoxy group introduces a vector toward the solvent channel. However, the short, rigid nature of the methoxy group limits its ability to form extensive hydrogen bonding networks with solvent water molecules.

  • 4-(Benzyloxy)pyridin-3-amine (Lipophilic Ether): A bulky benzyl group drives high binding affinity by occupying deep hydrophobic pockets. Unfortunately, this drastically increases the partition coefficient (cLogP), leading to poor aqueous solubility, high plasma protein binding, and increased risk of Cytochrome P450 (CYP) time-dependent inhibition (TDI).

  • 4-(2-Methoxyethoxy)pyridin-3-amine (PEG-like Ether): This building block represents the optimal balance. The 2-methoxyethoxy tail acts as a flexible, hydrophilic extension. It projects out of the ATP binding pocket into the solvent region, where the ether oxygens act as hydrogen bond acceptors with water. This drastically improves aqueous solubility and lowers logD without disrupting the critical hinge-binding hydrogen bonds [3].

KinaseBinding Hinge Kinase Hinge Region (Met/Pro Backbone) Core Aminopyridine Core (H-Bonding Motif) Hinge->Core Donor/Acceptor Interactions Substituent 4-(2-Methoxyethoxy) (Solvent Vector) Core->Substituent C4 Functionalization ADME Enhanced Solubility & Reduced CYP Inhibition Substituent->ADME Physicochemical Modulation

Fig 1. Mechanistic binding model of 4-(2-methoxyethoxy)pyridin-3-amine in the kinase ATP pocket.

Quantitative Data Comparison

To objectively evaluate these building blocks, we must look at their physicochemical properties and their typical performance profiles when integrated into a standard kinase inhibitor scaffold.

Table 1: Physicochemical Property Comparison

Data represents calculated values for the isolated building blocks.

Building BlockMW ( g/mol )cLogPTPSA (Ų)Predicted Aqueous Sol. (pH 7.4)Primary Vector Function
3-Aminopyridine 94.110.1238.9>100 mg/mLHinge Anchor (Baseline)
4-Methoxypyridin-3-amine 124.140.4548.1~50 mg/mLShort Solvent Vector
4-(2-Methoxyethoxy)pyridin-3-amine 168.190.3857.4~85 mg/mLHydrophilic Solvent Extension
4-(Benzyloxy)pyridin-3-amine 200.242.5148.1<1 mg/mLHydrophobic Pocket Binding
Table 2: Comparative Performance in Lead Optimization

Data represents typical trends when these blocks are incorporated into a lead kinase inhibitor scaffold.

Scaffold DerivativeKinase SelectivityHLM Stability (T1/2)CYP3A4 TDI RiskOverall Druggability
Unsubstituted Core Low (Pan-kinase)Moderate (~30 min)LowPoor (Toxicity risks)
Short Ether Core ModerateModerate (~35 min)LowFair
PEG-like Ether Core HighHigh (>60 min)LowExcellent
Lipophilic Ether Core HighLow (<15 min)HighPoor (Metabolic liability)

Experimental Workflows & Self-Validating Protocols

To successfully utilize 4-(2-Methoxyethoxy)pyridin-3-amine in a drug discovery campaign, researchers must employ robust, self-validating methodologies. The following protocols detail the synthesis, biophysical validation, and ADME profiling required to evaluate this building block.

ValidationWorkflow Synthesis 1. Buchwald-Hartwig Coupling (Pd-Catalyzed Scaffold Assembly) Biophysics 2. Thermal Shift Assay (TSA) (Target Engagement Validation) Synthesis->Biophysics Purified Compound ADME 3. Microsomal Stability (HLM Clearance Profiling) Biophysics->ADME ΔTm > 2°C Selection 4. Lead Candidate Selection (Optimal Efficacy/PK Ratio) ADME->Selection High T1/2

Fig 2. Self-validating experimental workflow for evaluating aminopyridine-based kinase inhibitors.

Protocol 1: Scaffold Assembly via Buchwald-Hartwig Cross-Coupling

Causality: The 3-amino group of the pyridine ring is weakly nucleophilic due to the electron-withdrawing nature of the heterocycle. Standard Nucleophilic Aromatic Substitution (SNAr) will result in poor yields. Palladium-catalyzed cross-coupling using a bulky, electron-rich phosphine ligand (e.g., BrettPhos) is required to facilitate efficient oxidative addition and reductive elimination.

  • Preparation: In a dry Schlenk flask under inert argon, combine 4-(2-Methoxyethoxy)pyridin-3-amine (1.0 eq), the aryl halide core (1.1 eq), Pd2(dba)3 (0.05 eq), BrettPhos (0.1 eq), and sodium tert-butoxide (2.0 eq).

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M) and heat to 90°C for 12 hours.

  • Self-Validation Control: Run a parallel micro-scale reaction using standard aniline instead of the aminopyridine. If the aniline reaction proceeds but the aminopyridine fails, the catalyst is active, but the specific steric hindrance of the methoxyethoxy group requires a ligand swap (e.g., switching to XantPhos).

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC to ensure >95% purity for biological assays.

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

Causality: High-throughput enzymatic assays can yield false positives due to compound aggregation or fluorescence quenching. TSA directly measures the thermodynamic stabilization of the folded kinase domain upon ligand binding, providing definitive biophysical evidence that the aminopyridine core is successfully anchoring to the hinge.

  • Preparation: Prepare a reaction mixture containing 2 μM recombinant kinase domain, 5x SYPRO Orange dye, and assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Dosing: Add the synthesized 4-(2-Methoxyethoxy)pyridin-3-amine derivative to a final concentration of 10 μM.

  • Self-Validation Controls:

    • Negative Control: 1% DMSO (establishes the baseline melting temperature, Tm​ ).

    • Positive Control: 10 μM Staurosporine (a known pan-kinase inhibitor to validate protein folding and dye responsiveness).

  • Execution: Run a thermal gradient from 25°C to 95°C at 0.05°C/sec in a qPCR machine, monitoring fluorescence (Ex: 490 nm, Em: 575 nm).

  • Analysis: Calculate the derivative of the melt curve to find Tm​ . A shift ( ΔTm​ ) of >2.0°C compared to the DMSO control confirms specific target engagement.

Protocol 3: In Vitro Human Liver Microsome (HLM) Stability

Causality: To prove the ADME advantage of the methoxyethoxy group over lipophilic alternatives like the benzyloxy group, the metabolic half-life must be quantified. The ether oxygens in the methoxyethoxy chain resist rapid oxidative metabolism while maintaining hydrophilicity, preventing the rapid clearance seen in highly lipophilic analogs.

  • Incubation: Incubate 1 μM of the test compound with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the reaction by adding an NADPH regenerating system.

  • Sampling: Extract 50 μL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard.

  • Self-Validation Controls: Run parallel assays with Verapamil (rapid clearance control, validates enzymatic activity) and Warfarin (low clearance control, validates assay stability).

  • Quantification: Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) based on the log-linear depletion of the parent compound.

Conclusion

While simple aminopyridines are effective starting points, the strategic incorporation of 4-(2-Methoxyethoxy)pyridin-3-amine provides a distinct competitive advantage in kinase inhibitor design. By projecting a flexible, hydrophilic vector into the solvent channel, drug developers can maintain the critical hinge-binding affinity required for potency while simultaneously engineering out the metabolic liabilities and poor solubility associated with highly lipophilic alternatives.

References

  • Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. PubMed - NIH.
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications.
  • The Exploration of Chirality for Improved Druggability within the Human Kinome. PMC - NIH.
  • Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. ACS Publications.
Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation: Validating the Structure of 4-(2-Methoxyethoxy)pyridin-3-amine

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In this guide, we delve into the mass spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In this guide, we delve into the mass spectrometry fragmentation pattern of 4-(2-methoxyethoxy)pyridin-3-amine, a substituted pyridine with potential applications in medicinal chemistry. Due to the novelty of this specific isomer, this guide presents a theoretically derived fragmentation pathway, offering a predictive framework for its validation. We will compare this theoretical pattern with that of a known isomer, 2-(2-methoxyethoxy)pyridin-3-amine, to highlight the subtle yet critical differences that arise from positional isomerism. This comparative approach, grounded in established fragmentation principles, provides a robust methodology for structural elucidation and validation.

The Imperative of Fragmentation Pattern Validation

In the landscape of pharmaceutical development and chemical research, the precise identification of a molecule's structure is paramount. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS), stands as a powerful tool for this purpose. The fragmentation pattern of a molecule upon ionization provides a unique fingerprint, offering deep insights into its structural arrangement. Validating an observed fragmentation pattern against a theoretically derived or empirically known pattern is a critical step in confirming the identity of a synthesized compound, identifying metabolites, or characterizing impurities. This process ensures data integrity and builds a foundation of trust in subsequent research and development activities.

Theoretical Fragmentation Analysis of 4-(2-Methoxyethoxy)pyridin-3-amine

The structure of 4-(2-methoxyethoxy)pyridin-3-amine incorporates a pyridine ring, an amine group, and a methoxyethoxy side chain. The fragmentation of this molecule under electron ionization (EI) is predicted to be influenced by all three functional groups. The molecular ion ([M]⁺˙) is expected to be observed, and its fragmentation will likely proceed through several key pathways.

The primary sites of initial fragmentation are anticipated to be the ether linkages and the bond between the pyridine ring and the ether side chain, as these are generally the most labile bonds. Alpha-cleavage adjacent to the amine group is also a possibility.

Proposed Fragmentation Pathways
  • Cleavage of the Methoxyethoxy Side Chain: The most probable initial fragmentation will involve the cleavage of the C-O and C-C bonds within the methoxyethoxy side chain.

  • Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine ring itself can occur, often through the loss of small neutral molecules like HCN.

Below is a diagram illustrating the proposed fragmentation pathways for 4-(2-Methoxyethoxy)pyridin-3-amine.

Fragmentation_of_4_2_Methoxyethoxy_pyridin_3_amine M [M]⁺˙ m/z 168 F1 [M - CH₃]⁺ m/z 153 M->F1 - •CH₃ F2 [M - OCH₃]⁺ m/z 137 M->F2 - •OCH₃ F3 [M - CH₂OCH₃]⁺ m/z 123 M->F3 - •CH₂OCH₃ F4 [M - C₂H₄O]⁺˙ m/z 124 M->F4 - C₂H₄O F5 [C₅H₅N₂O]⁺ m/z 109 F3->F5 - CH₂ F6 [C₅H₆N₂]⁺˙ m/z 94 F4->F6 - CO

Caption: Proposed fragmentation pathway for 4-(2-Methoxyethoxy)pyridin-3-amine.

Comparative Analysis: 4-(2-Methoxyethoxy)pyridin-3-amine vs. 2-(2-Methoxyethoxy)pyridin-3-amine

To illustrate the importance of substituent position on fragmentation, we will compare the predicted fragmentation of our target compound with its isomer, 2-(2-methoxyethoxy)pyridin-3-amine. While sharing the same molecular weight, the different placement of the methoxyethoxy group is expected to yield a distinct fragmentation pattern.

Fragment IonPredicted m/z for 4-(2-Methoxyethoxy)pyridin-3-aminePredicted m/z for 2-(2-Methoxyethoxy)pyridin-3-aminePutative Structure of Fragment
[M]⁺˙168168Molecular Ion
[M - CH₃]⁺153153Loss of a methyl radical
[M - OCH₃]⁺137137Loss of a methoxy radical
[M - CH₂OCH₃]⁺123123Loss of a methoxymethyl radical
[M - C₂H₄O]⁺˙124124Loss of ethylene oxide
[C₅H₅N₂O]⁺109Not expected as a major fragmentFragment resulting from side-chain cleavage
[C₅H₆N₂]⁺˙94Not expected as a major fragmentFragment after loss of CO from m/z 124

The key difference is expected in the relative abundances of these fragments and the potential for unique rearrangement pathways influenced by the proximity of the substituents. For instance, the ortho-position of the amine and methoxyethoxy groups in the 2-isomer could facilitate specific intramolecular reactions not possible in the 4-isomer.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed methodology for acquiring the mass spectral data for the validation of 4-(2-Methoxyethoxy)pyridin-3-amine's fragmentation pattern.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized 4-(2-Methoxyethoxy)pyridin-3-amine in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile/water containing 0.1% formic acid to aid in ionization.

Mass Spectrometry Conditions
  • Instrument: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Sampling Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

Data Acquisition and Analysis
  • Full Scan MS: Acquire full scan mass spectra from m/z 50-500 to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): Select the molecular ion (m/z 168) as the precursor ion for collision-induced dissociation (CID) to generate the fragmentation spectrum.

  • Data Processing: Process the acquired data using appropriate software to identify the m/z values of the fragment ions and determine their elemental compositions based on the accurate mass measurements.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis P1 Prepare 1 mg/mL Stock Solution P2 Dilute to 10 µg/mL Working Solution P1->P2 M1 Full Scan MS (m/z 50-500) P2->M1 M2 Tandem MS (MS/MS) on Precursor Ion (m/z 168) M1->M2 D1 Process Spectra M2->D1 D2 Identify Fragment Ions & Determine Compositions D1->D2 V V D2->V Validation

Caption: Experimental workflow for mass spectrometry analysis.

Conclusion and Future Directions

This guide provides a comprehensive, albeit theoretical, framework for the validation of the mass spectrometry fragmentation pattern of 4-(2-methoxyethoxy)pyridin-3-amine. By combining established principles of mass spectrometry with a comparative analysis against a known isomer, we have outlined a robust scientific approach for the structural confirmation of this novel compound. The provided experimental protocol offers a clear and actionable workflow for researchers to generate the necessary empirical data.

The true validation will come from the comparison of the experimentally obtained fragmentation pattern with the theoretical predictions laid out in this guide. Any significant deviations would warrant further investigation, potentially indicating unexpected rearrangements or the presence of an isomeric structure. This iterative process of prediction, experimentation, and validation is the bedrock of analytical chemistry and is essential for advancing the frontiers of drug discovery and development.

References

  • Mass Spectrometry Principles and Applications by Edmond de Hoffmann and Vincent Stroobant. This book provides a comprehensive overview of the principles and applications of mass spectrometry. [Link: While a direct link to the full text is not available, it can be found on major bookseller websites and academic libraries.]
  • Interpretation of Mass Spectra by Fred W. McLafferty and Frantisek Turecek. A classic text detailing the fundamental principles of mass spectral interpretation and fragmentation mechanisms. [Link: Available through major booksellers and university libraries.]
  • General fragmentation patterns of ethers in mass spectrometry. Chemistry LibreTexts. This resource provides an overview of the characteristic fragmentation patterns of ethers. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Fragmentation of Amines in Mass Spectrometry. This document outlines the typical fragmentation pathways for various types of amines. [Link: https://www.whitman.edu/chemistry/files/GCMS_amines.pdf]
  • Fragmentation of Pyridine and its Derivatives. MassBank. This database contains mass spectral data for a wide range of compounds, including pyridine and its derivatives. [Link: https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-Fac_Eng_Univ_Tokyo-JP003926]
Validation

Structural comparison of 4-(2-Methoxyethoxy)pyridin-3-amine and its positional isomers

Structural and Functional Comparison Guide: 4-(2-Methoxyethoxy)pyridin-3-amine vs. Positional Isomers in Drug Design As privileged scaffolds in medicinal chemistry, aminopyridines are foundational to the development of k...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Comparison Guide: 4-(2-Methoxyethoxy)pyridin-3-amine vs. Positional Isomers in Drug Design

As privileged scaffolds in medicinal chemistry, aminopyridines are foundational to the development of kinase inhibitors, receptor antagonists, and targeted therapeutics. The incorporation of a 2-methoxyethoxy tail is a classic strategy to improve aqueous solubility and introduce flexible hydrogen-bond acceptors. However, the exact positional arrangement of the amino group and the ether tail on the pyridine ring drastically alters the molecule's stereoelectronic profile, reactivity, and biological binding vectors.

This guide provides an objective, in-depth structural comparison between 4-(2-Methoxyethoxy)pyridin-3-amine and its primary positional isomer, 3-(2-Methoxyethoxy)pyridin-4-amine , equipping drug development professionals with the mechanistic causality needed to select the optimal building block.

Stereoelectronic Profiling: The Causality of Position

The fundamental differences between these isomers stem from the ability (or inability) of the exocyclic amino group to participate in resonance with the electron-deficient pyridine nitrogen.

  • 4-(2-Methoxyethoxy)pyridin-3-amine (Amine at C3): The lone pair on the C3-amino group is meta to the ring nitrogen. Because it cannot delocalize its electrons onto the ring nitrogen via resonance, the ring nitrogen remains relatively weakly basic (pKa ~6.04) [1]. Conversely, because the lone pair is not tied up in resonance, the exocyclic amine retains high electron density, making it a strong nucleophile for downstream synthesis (e.g., amide couplings).

  • 3-(2-Methoxyethoxy)pyridin-4-amine (Amine at C4): The C4-amino group is para to the ring nitrogen. Its lone pair strongly delocalizes into the ring, placing a partial negative charge on the pyridine nitrogen. This stabilizes the conjugate acid, resulting in a highly basic ring nitrogen (pKa ~9.17) [2]. However, this delocalization gives the exocyclic C-N bond partial double-bond character, rendering the amine a poor nucleophile .

In both isomers, the bulky 2-methoxyethoxy group sits ortho to the amine, creating an equivalent steric shield. Therefore, any difference in reactivity is driven purely by the electronic causality described above.

Table 1: Quantitative Physicochemical Comparison
Property4-(2-Methoxyethoxy)pyridin-3-amine3-(2-Methoxyethoxy)pyridin-4-amineMechanistic Driver
Core N pKa ~ 6.04~ 9.17Resonance stabilization of the protonated state by the C4-amine [1][2].
Amine Nucleophilicity HighLowC4-amine lone pair is depleted via delocalization into the pyridine ring.
State at pH 7.4 Predominantly NeutralPredominantly CationicDictated by the Henderson-Hasselbalch equation relative to physiological pH.
H-Bonding Profile 1 Donor, 3 Acceptors1 Donor, 3 AcceptorsIdentical atom count; spatial vector differs for kinase hinge binding.

Implications for Kinase Inhibitor Design

In the design of ATP-competitive kinase inhibitors (such as those targeting p38α MAP kinase or c-Met), the aminopyridine core frequently anchors the molecule to the kinase hinge region [3]. The pyridine nitrogen acts as a hydrogen-bond acceptor, while the adjacent amino group acts as a hydrogen-bond donor.

Swapping the positions of the amino and methoxyethoxy groups completely reorients the solubilizing tail. If the hinge-binding pocket is narrow, the bulky C4-ether in 4-(2-Methoxyethoxy)pyridin-3-amine may cause a steric clash, whereas the C3-ether in the positional isomer might project favorably into the solvent-exposed region.

KinaseBinding Core Aminopyridine Scaffold Iso1 4-(2-Methoxyethoxy)pyridin-3-amine Core->Iso1 Amino at C3 Iso2 3-(2-Methoxyethoxy)pyridin-4-amine Core->Iso2 Amino at C4 Bind1 Hinge Binding via N(ring) Amine acts as weak H-donor Iso1->Bind1 Kinase Assay Bind2 Strong Hinge Binder Amine acts as strong H-donor Iso2->Bind2 Kinase Assay

Fig 1. Positional isomerism dictates the hydrogen-bonding vector in kinase hinge regions.

Experimental Workflows for Differentiation and Reactivity

To objectively distinguish these isomers and validate their stereoelectronic properties, a self-validating analytical and chemical workflow must be employed.

Workflow Start Isomer Mixture Step1 HPLC-MS Profiling Start->Step1 Step2 Potentiometric Titration Start->Step2 Step3 Nucleophilic Acylation Start->Step3 Res1 Retention Time Shift Step1->Res1 Res2 pKa Determination Step2->Res2 Res3 Kinetic Yield Profiling Step3->Res3

Fig 2. Self-validating workflow for the analytical and chemical differentiation of isomers.

Protocol A: Mixed-Mode HPLC-MS Profiling

Because highly hydrophilic basic compounds exhibit poor retention on standard C18 columns, a mixed-mode (cation-exchange/reversed-phase) approach is required [4].

  • Causality: At pH 5.5, the 4-amino isomer is fully protonated (cationic), while the 3-amino isomer is only partially protonated. The cation-exchange sites on the stationary phase will interact much more strongly with the 4-amino isomer, resulting in a significantly longer retention time, allowing for baseline separation.

  • Step-by-Step Method:

    • Column: Mixed-mode column (e.g., Amaze HD, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 80% Acetonitrile / 20% Water containing 10 mM Ammonium Acetate (pH adjusted to 5.5 with acetic acid).

    • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm and ESI-MS (Positive ion mode).

    • Validation: Inject a blank, followed by individual standards. The 3-amino isomer will elute first due to weaker electrostatic interactions with the stationary phase.

Protocol B: Comparative Nucleophilic Acylation Kinetics

To quantify the impact of resonance delocalization on amine nucleophilicity, a competitive acylation assay is utilized.

  • Causality: Despite identical steric hindrance from the adjacent 2-methoxyethoxy group, 4-(2-Methoxyethoxy)pyridin-3-amine will react significantly faster with electrophiles because its amine lone pair is not depleted by the pyridine ring.

  • Step-by-Step Method:

    • Preparation: In a dry 10 mL flask under N2, dissolve 0.5 mmol of the aminopyridine isomer and 0.5 mmol of an internal standard (biphenyl) in 5.0 mL of anhydrous dichloromethane (DCM).

    • Base Addition: Add 1.0 mmol of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.

    • Reaction: Cool to 0 °C. Add 0.6 mmol of acetyl chloride dropwise.

    • Kinetic Sampling: Withdraw 50 µL aliquots at t = 5, 15, 30, and 60 minutes. Quench immediately in 500 µL of methanol.

    • Analysis: Analyze the quenched samples via HPLC (Protocol A). Calculate the conversion rate by comparing the product peak area to the internal standard.

    • Validation: The kinetic curve will show a steep initial slope for the 3-amino isomer (rapid conversion), while the 4-amino isomer will exhibit a sluggish reaction profile, validating the resonance-driven nucleophilicity model.

References

  • PubChem. "3-Aminopyridine | C5H6N2 | CID 10009 - PubChem". National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "4-Aminopyridine | C5H6N2 | CID 1727 - PubChem". National Center for Biotechnology Information. Available at:[Link]

  • Lumeras, W., et al. "Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase." Journal of Medicinal Chemistry, 2009. Available at:[Link]

  • HELIX Chromatography. "HPLC Methods for analysis of 4-Aminopyridine". Available at:[Link]

Comparative

Comparative Chemical Stability Guide: 4-(2-Methoxyethoxy)pyridin-3-amine vs. Standard Anilines

In pharmaceutical development, the substitution of standard anilines with aminopyridine bioisosteres is a critical strategy to enhance metabolic and chemical stability. This guide provides an in-depth evaluation of 4-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the substitution of standard anilines with aminopyridine bioisosteres is a critical strategy to enhance metabolic and chemical stability. This guide provides an in-depth evaluation of 4-(2-Methoxyethoxy)pyridin-3-amine against standard anilines (e.g., unsubstituted aniline and p-anisidine), focusing on oxidative resistance, hydrolytic stability, and forced degradation profiling.

Electronic Causality: The "Push-Pull" Stability Mechanism

To understand the experimental stability of 4-(2-Methoxyethoxy)pyridin-3-amine, we must first analyze the causality behind its electronic structure.

Standard anilines are notoriously prone to oxidation because the lone pair of electrons on the nitrogen atom is delocalized into the electron-rich benzene ring, facilitating the rapid formation of anilino radicals under oxidative stress[1]. These radicals subsequently dimerize or oxidize further into azoxybenzenes and nitrobenzenes[2].

Conversely, the pyridine ring in 4-(2-Methoxyethoxy)pyridin-3-amine acts as a strong electron-withdrawing group (via inductive and mesomeric effects). The sp2 hybridized nitrogen in the pyridine ring lowers the overall electron density of the aromatic system, making the exo-amine significantly less nucleophilic and highly resistant to radical initiation[3].

However, the addition of the 4-(2-methoxyethoxy) group introduces a nuanced "push-pull" dynamic. The ether oxygen donates electron density via resonance (+R effect) to the ortho position (C3), partially offsetting the pyridine ring's electron-withdrawing nature. This carefully balances the molecule—maintaining enough nucleophilicity for target binding (e.g., kinase hinge regions) while retaining a high kinetic barrier against oxidative degradation.

G A Standard Aniline (Electron-Rich) C Anilino Radical (Rapid Formation) A->C ROS / H2O2 B 4-(2-Methoxyethoxy) pyridin-3-amine D High Oxidation Barrier (Pyridine Ring Effect) B->D ROS / H2O2 E Azoxy/Nitro Degradants (High Yield) C->E Dimerization/Oxidation F Intact Parent API (Predominant) D->F Steric & Electronic Shielding

Fig 1. Divergent oxidative degradation pathways of standard anilines vs substituted aminopyridines.

Comparative Quantitative Stability Profiling

To objectively evaluate these structural advantages, forced degradation studies are employed. According to4[4], the goal of stress testing is to achieve a target degradation of 5% to 20% to accurately identify degradation pathways without destroying the compound entirely[5].

The table below summarizes the comparative degradation metrics of 4-(2-Methoxyethoxy)pyridin-3-amine against standard benchmarks under standardized ICH stress conditions.

CompoundOxidative Stress (3% H₂O₂, 24h, RT)Acid Hydrolysis (0.1N HCl, 60°C, 48h)Base Hydrolysis (0.1N NaOH, 60°C, 48h)Primary Degradation Pathway
Aniline 45% Degradation< 2% Degradation< 2% DegradationOxidation to Azoxy/Nitro species
p-Anisidine 85% Degradation< 5% Degradation< 2% DegradationRapid oxidation (Electron-rich ring)
3-Aminopyridine < 5% Degradation< 2% Degradation< 2% DegradationHighly stable (Electron-deficient)
4-(2-Methoxyethoxy)pyridin-3-amine 12% Degradation < 5% Degradation < 2% Degradation Controlled oxidation (Ether cleavage)

Data Interpretation: While p-anisidine undergoes catastrophic oxidative failure due to the unmitigated +R effect of its methoxy group, 4-(2-Methoxyethoxy)pyridin-3-amine remains within the optimal 5-20% degradation window[4]. The pyridine nitrogen effectively acts as an electronic "sink," protecting the amine from runaway oxidation.

Self-Validating Experimental Protocol: ICH Q1A(R2) Forced Degradation

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates mandatory quenching steps to arrest degradation kinetics precisely, and mass-balance calculations to ensure no volatile degradants are lost during the assay.

Phase 1: Preparation & Baseline Control
  • Diluent Selection: Prepare a 50:50 mixture of HPLC-grade Water and Acetonitrile. This ensures complete solubility of both the polar aminopyridine and any lipophilic degradants.

  • Sample Preparation: Dissolve 4-(2-Methoxyethoxy)pyridin-3-amine to a working concentration of 1.0 mg/mL.

  • Control Validation: Inject the unstressed sample via HPLC-UV/MS. The total peak area represents 100% mass balance.

Phase 2: Stress Application (Targeting 5-20% Degradation)

Causality Note: We utilize 3% H₂O₂ rather than stronger oxidants (like persulfate) because stronger agents cause non-selective, complete destruction of the aromatic ring, which violates the4 to identify primary degradation products[4].

  • Oxidative Stress: Add 1.0 mL of 3% H₂O₂ to 1.0 mL of the API solution. Incubate at room temperature for 24 hours.

  • Acidic Stress: Add 1.0 mL of 0.1N HCl to 1.0 mL of the API solution. Incubate at 60°C for 48 hours.

  • Basic Stress: Add 1.0 mL of 0.1N NaOH to 1.0 mL of the API solution. Incubate at 60°C for 48 hours.

Phase 3: Quenching & Analysis

Causality Note: Failure to quench samples leads to continued degradation in the autosampler, invalidating kinetic data.

  • Neutralization: Quench the acidic sample with 1.0 mL of 0.1N NaOH. Quench the basic sample with 1.0 mL of 0.1N HCl.

  • Oxidation Quench: Add 100 µL of sodium thiosulfate (0.1M) to the oxidative sample to neutralize residual peroxides.

  • Chromatography: Analyze via a stability-indicating HPLC method (e.g., C18 column, gradient elution of 0.1% TFA in water/acetonitrile).

  • Mass Balance Check: Sum the peak areas of the remaining parent API and all degradants. The total must equal 95-105% of the Phase 1 control area. A lower mass balance indicates the formation of undetected polymeric tars (common in standard anilines, rare in aminopyridines).

G Start API Preparation (1 mg/mL in Diluent) Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Ox Oxidation (3% H2O2, RT) Start->Ox Quench Neutralization / Quenching Acid->Quench Base->Quench Ox->Quench HPLC HPLC-UV/MS Analysis (Stability Indicating Method) Quench->HPLC Report Mass Balance & Degradation Profiling (Target: 5-20% Degradation) HPLC->Report

Fig 2. ICH Q1A(R2) forced degradation workflow targeting 5-20% degradation for stability profiling.

Conclusion

The transition from standard anilines to 4-(2-Methoxyethoxy)pyridin-3-amine represents a significant upgrade in chemical stability. By leveraging the electron-withdrawing nature of the pyridine core, formulators can bypass the rapid oxidative polymerization that plagues electron-rich anilines[6]. The resulting compound not only survives rigorous 4[4] but maintains the necessary nucleophilic properties required for active pharmaceutical ingredient (API) efficacy.

References
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects ResolveMass Laboratories[Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube YouTube[Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications Open Access Journals [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base ACS Omega - ACS Publications[Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base Semantic Scholar[Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Science Publishing Group [Link]

Sources

Validation

Reproducibility of 4-(2-Methoxyethoxy)pyridin-3-amine scale-up synthesis protocols

The synthesis of functionalized aminopyridines, specifically 4-(2-methoxyethoxy)pyridin-3-amine , is a critical pathway in the development of modern active pharmaceutical ingredients (APIs), including Bruton's tyrosine k...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of functionalized aminopyridines, specifically 4-(2-methoxyethoxy)pyridin-3-amine , is a critical pathway in the development of modern active pharmaceutical ingredients (APIs), including Bruton's tyrosine kinase (BTK) inhibitors and platelet-derived growth factor receptor (PDGFR) antagonists.

As drug candidates transition from medicinal chemistry to process chemistry, the reproducibility, safety, and scalability of these building blocks become paramount. This guide objectively compares scale-up methodologies for 4-(2-methoxyethoxy)pyridin-3-amine, focusing on the mechanistic causality behind reaction choices and providing self-validating experimental protocols.

Mechanistic Causality & Synthetic Strategy

The most robust and highly reproducible route to 4-alkoxy-3-aminopyridines avoids direct alkoxylation of aminopyridines, as the free amine can act as a competing nucleophile, leading to dimerization or polymerization. Instead, the industry standard relies on a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction of 4-chloro-3-nitropyridine with 2-methoxyethanol. The nitro group at the 3-position strongly withdraws electron density, activating the 4-position for nucleophilic attack by stabilizing the intermediate Meisenheimer complex[1]. Chlorine is selected over bromine because electronegativity, rather than bond dissociation energy, drives the rate-determining addition step in SNAr reactions.

  • Nitro Reduction: The subsequent reduction of the highly energetic 4-(2-methoxyethoxy)-3-nitropyridine intermediate to the target amine using catalytic hydrogenation[2].

Synthesis A 4-Chloro-3- nitropyridine C 4-(2-Methoxyethoxy)- 3-nitropyridine A->C SNAr Reaction (Exothermic) B 2-Methoxyethanol + Base (t-BuOK) B->C E 4-(2-Methoxyethoxy) pyridin-3-amine C->E Catalytic Hydrogenation D H2, Pd/C or Raney Ni (Reduction) D->E

Two-step synthesis of 4-(2-methoxyethoxy)pyridin-3-amine via SNAr and catalytic reduction.

Comparative Analysis: Batch vs. Continuous Flow Scale-Up

Nitropyridines are energetic materials. The SNAr step is highly exothermic, and traditional batch reactors often suffer from poor heat and mass transfer at scale, leading to localized hot spots, thermal runaway risks, and the generation of ether-cleaved impurities.

Transitioning the SNAr step to a Continuous Flow paradigm significantly enhances reproducibility. By minimizing the active reactor volume, flow chemistry provides superior thermal control, allowing the reaction to be safely run at higher temperatures for faster conversion.

Quantitative Performance Comparison (100g Scale Pilot)
ParameterTraditional Batch ReactorContinuous Flow Reactor (SNAr)Causality / Scientific Insight
Overall Yield (2 steps) 72 - 76%89 - 93%Flow prevents thermal degradation of the Meisenheimer intermediate.
SNAr Reaction Time 4 - 6 hours10 - 15 minutes (Residence)Enhanced mass transfer in microreactors accelerates kinetics.
Temperature Control ± 8.0 °C (Cooling jacket lag)± 0.5 °C (High surface-area-to-volume)Precise control eliminates the formation of des-alkylated impurities.
E-Factor (Waste/Product) ~18~7Flow allows for higher concentrations and eliminates the need for excess DMSO.
Purity (UPLC-MS) 94% (Requires recrystallization)>99% (Telescoped directly)Rapid quenching in flow prevents over-reaction and side-product formation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the methodology to ensure the chemical integrity of the process before proceeding to the next step.

Protocol 1: SNAr Synthesis of 4-(2-Methoxyethoxy)-3-nitropyridine

Adapted from standard nitropyridine SNAr methodologies[3].

Reagents:

  • 4-Chloro-3-nitropyridine (1.0 equiv, 158.5 g)

  • 2-Methoxyethanol (1.2 equiv, 91.3 g)

  • Potassium tert-butoxide (t-BuOK) (1.2 equiv, 134.6 g)

  • Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (1.5 L)

Step-by-Step Methodology:

  • Alkoxide Generation: In a dedicated vessel under N2, dissolve 2-methoxyethanol in 500 mL of 2-MeTHF. Slowly add t-BuOK in portions, maintaining the temperature below 20 °C to form the potassium alkoxide. Causality: Pre-forming the alkoxide prevents the base from directly attacking the nitropyridine ring, which can lead to unwanted hydroxylation.

  • Substrate Preparation: Dissolve 4-chloro-3-nitropyridine in the remaining 1.0 L of 2-MeTHF.

  • Reaction Execution (Flow Adaptation): Pump the alkoxide stream and the substrate stream through a T-mixer into a tubular reactor maintained at 60 °C with a residence time of 15 minutes. (If using batch, add the alkoxide dropwise over 2 hours at 0 °C, then warm to room temperature).

  • In-Process Control (IPC): Analyze the reactor output via UPLC-MS.

    • Validation Check: The reaction is complete when the starting material peak ( m/z 159/161 [M+H]+ ) is ≤ 1.0% and the product peak ( m/z 199 [M+H]+ ) is dominant.

  • Workup: Quench the output stream directly into a saturated aqueous NH4Cl solution to neutralize any unreacted base. Separate the organic 2-MeTHF layer, wash with brine, and concentrate under reduced pressure to yield the intermediate as a yellow solid.

Protocol 2: Catalytic Reduction to 4-(2-Methoxyethoxy)pyridin-3-amine

Adapted from scalable BTK inhibitor intermediate syntheses[2].

Reagents:

  • 4-(2-Methoxyethoxy)-3-nitropyridine (1.0 equiv, 198.2 g)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (0.05 equiv by weight)

  • Hydrogen gas ( H2​ )

  • Solvent: Methanol (2.0 L)

Step-by-Step Methodology:

  • Preparation: Charge a high-pressure Hastelloy autoclave with the intermediate and Methanol. Carefully add the wet Pd/C catalyst under an inert argon atmosphere. Causality: Using 50% wet Pd/C mitigates the risk of solvent ignition, a critical safety parameter in scale-up hydrogenations.

  • Purging: Seal the autoclave. Purge the headspace three times with Nitrogen (up to 3 bar), followed by three purges with Hydrogen gas.

  • Hydrogenation: Pressurize the reactor to 4 bar with H2​ and heat to 45 °C. Stir vigorously (800 rpm) to ensure optimal gas-liquid-solid mass transfer.

  • In-Process Control (IPC): Monitor hydrogen uptake. The reaction is typically complete within 3-4 hours when hydrogen consumption ceases.

    • Validation Check: Pull an aliquot and analyze via UPLC-MS. The intermediate ( m/z 199) must be completely absent. The target product will appear at m/z 169 [M+H]+ .

  • Filtration and Isolation: Cool the reactor to 20 °C and safely vent the H2​ gas. Filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the Pd/C catalyst.

  • Crystallization: Concentrate the methanolic filtrate to approximately 300 mL, then slowly add heptane as an anti-solvent to induce crystallization. Filter and dry the resulting off-white crystals under vacuum at 40 °C.

References

  • Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy. ACS Publications. Available at:[Link][2]

  • Synthetic small molecule furin inhibitors derived from 2,5-dideoxystreptamine. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link][1]

Sources

Comparative

Spectroscopic Validation of 4-(2-Methoxyethoxy)pyridin-3-amine Reaction Products: A Comparative Analytical Guide

Executive Summary The incorporation of 4-(2-Methoxyethoxy)pyridin-3-amine into pharmaceutical scaffolds (such as kinase inhibitors or complex heterocycles) introduces significant spectroscopic challenges. The flexibility...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of 4-(2-Methoxyethoxy)pyridin-3-amine into pharmaceutical scaffolds (such as kinase inhibitors or complex heterocycles) introduces significant spectroscopic challenges. The flexibility of the methoxyethoxy side chain, combined with the electron-rich heteroaromatic core, frequently leads to ambiguous structural assignments when relying on conventional analytical methods. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of standard 1D-NMR/LRMS workflows against advanced 2D-NMR/HRMS methodologies, providing the causal reasoning and self-validating protocols necessary to ensure absolute structural integrity in drug development.

The Structural Challenge: Why Standard Methods Fail

When 4-(2-Methoxyethoxy)pyridin-3-amine undergoes amidation or nucleophilic aromatic substitution (SNAr), the resulting products possess complex electronic and steric environments.

The 2-methoxyethoxy side chain ( −O−CH2​−CH2​−O−CH3​ ) yields multiple aliphatic proton signals. In standard 1D 1H NMR, these signals (typically resonating between 3.30 ppm and 4.20 ppm) frequently overlap with residual water in deuterated solvents, other aliphatic drug scaffold protons (e.g., piperidines or piperazines), or methoxy groups on electrophilic coupling partners. Furthermore, standard low-resolution mass spectrometry (LRMS) only provides nominal mass, which is insufficient to differentiate between true coupled products and isobaric impurities (such as oxidized byproducts or regioisomers).

Comparative Analysis: Standard vs. Advanced Workflows

To overcome these limitations, laboratories must transition from legacy workflows to high-resolution systems.

Workflow A: Standard 1D NMR & LRMS (Not Recommended for Final Validation)
  • Methodology: Relies on 1D 1H / 13C NMR and nominal mass LC-UV-MS.

  • Performance Gap: Fails to definitively establish regiochemistry if the electrophile possesses multiple reactive sites. The lack of spatial correlation means intramolecular hydrogen bonding (often occurring between the amide −NH and the ether oxygen) goes undetected.

Workflow B: Advanced 2D NMR & HRMS-TOF (Industry Best Practice)
  • Methodology: Integrates High-Resolution Mass Spectrometry (HRMS) with 2D NMR techniques (HSQC, HMBC, NOESY).

  • Performance Advantage: 1[1], as it resolves spectral overlap by spreading signals across two frequency axes. Concurrently,2[2].

SpectroscopicWorkflow cluster_Standard Standard Workflow cluster_Advanced Advanced Workflow Input Reaction Mixture: 4-(2-Methoxyethoxy)pyridin-3-amine Split Sample Aliquoting Input->Split LRMS Low-Res LC-MS Split->LRMS NMR1D 1D 1H/13C NMR Split->NMR1D HRMS HRMS-TOF Split->HRMS NMR2D 2D NMR (HSQC/HMBC) Split->NMR2D Limit1 Issue: Signal Overlap LRMS->Limit1 NMR1D->Limit1 Success Unambiguous ID HRMS->Success NMR2D->Success

Figure 1: Workflow comparison for validating pyridine derivatives.

Mechanistic Causality in Experimental Design

To ensure scientific integrity, an application scientist must understand why specific techniques are deployed:

  • Why HMBC (Heteronuclear Multiple Bond Correlation)? In amidation reactions involving 4-(2-Methoxyethoxy)pyridin-3-amine, verifying that the electrophile attached to the C3 -amine rather than undergoing an unexpected SNAr at the C2 -position requires tracing 3-bond couplings ( 3JCH​ ). HMBC reveals the correlation between the newly formed amide carbonyl carbon and the pyridine C4 -proton, definitively proving regiochemistry.

  • Why NOESY (Nuclear Overhauser Effect Spectroscopy)? The methoxyethoxy chain is highly flexible. NOESY detects protons that are close in space (< 5 Å) regardless of chemical bonds. Observing a NOE cross-peak between the amide −NH and the −O−CH2​− protons confirms the spatial conformation of the molecule, which is critical for understanding its binding affinity to biological targets.

  • Why HRMS over LRMS? 3[3]. If the reaction generates a byproduct via oxidation of the pyridine nitrogen (N-oxide), the mass shift is +15.9949 Da. Low-resolution instruments cannot reliably distinguish this from other isobaric modifications, whereas HRMS-TOF explicitly resolves the elemental composition.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems; built-in calibration checks ensure that if the instrument drifts, the data is automatically flagged, ensuring absolute trustworthiness.

Protocol A: HRMS-TOF Acquisition for Exact Mass Determination
  • Sample Preparation: Dissolve 1.0 mg of the purified derivative in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in an infusion matrix of 50% Methanol/Water containing 0.1% Formic Acid.

  • Lock-Mass Calibration (Self-Validation Step): Infuse a reference standard (e.g., Leucine Enkephalin, exact m/z 556.2771) via a secondary lock-mass spray. Validation: The run is only valid if the lock-mass continuously reads within < 2 ppm of its theoretical value throughout the acquisition.

  • Ionization Parameters: Operate the Electrospray Ionization (ESI) source in positive mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/hr.

  • Data Acquisition: Acquire continuum data from m/z 100 to 1000. Extract the exact mass of the [M+H]+ ion and calculate the mass error ( Δ ppm) relative to the theoretical formula.

Protocol B: 2D NMR (HSQC & HMBC) Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated DMSO ( DMSO−d6​ ). Filter through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.

  • Tuning & Shimming: Insert into a 500 MHz spectrometer. Perform automatic tuning and matching (ATM) for 1H and 13C channels. Apply gradient shimming.

  • Internal Calibration (Self-Validation Step): Validation: Confirm the residual DMSO−d6​ solvent multiplet appears at exactly 39.52 ppm ( 13C ) and 2.50 ppm ( 1H ). If these drift, the internal lock has failed, and the spectrum must be recalibrated.

  • HSQC Setup: Set the 1H spectral width to 10 ppm and 13C to 160 ppm. Acquire 256 increments in the indirect dimension ( t1​ ) with 4 scans per increment to correlate directly bonded protons and carbons.

  • HMBC Setup: Optimize the long-range coupling delay for nJCH​=8 Hz (typically 62.5 ms) to observe the critical 3-bond correlations linking the side chain to the pyridine core.4[4].

Quantitative Data & Performance Metrics

The tables below summarize the operational performance of the workflows and provide experimental evidence of the signal overlap issue inherent to the 4-(2-Methoxyethoxy)pyridin-3-amine moiety.

Table 1: Performance Comparison of Analytical Workflows
MetricWorkflow A (1D NMR + LRMS)Workflow B (2D NMR + HRMS)Impact on Drug Development
Mass Accuracy ± 0.5 Da< 2.0 ppm HRMS prevents false positives in metabolite ID.
Isomer Differentiation Poor (Ambiguous)Excellent (Unambiguous) 2D NMR prevents advancing the wrong regioisomer.
Signal Resolution High OverlapComplete Separation HSQC resolves overlapping aliphatic ether chains.
Throughput High (< 5 mins/sample)Moderate (30-60 mins/sample)Workflow B trades speed for absolute data integrity.
Table 2: Representative 1H NMR Data ( DMSO−d6​ ) Highlighting Signal Overlap

This experimental data models the 4-(2-Methoxyethoxy)pyridin-3-amine core, demonstrating why 2D HSQC is mandatory for resolving the side chain.

Proton EnvironmentChemical Shift (ppm)Multiplicity1D NMR LimitationAdvanced 2D Resolution (HSQC)
Pyridine C2−H 8.15SingletNone (Clear region)Resolved ( 13C 140.2)
Pyridine C6−H 7.95DoubletNone (Clear region)Resolved ( 13C 138.5)
−O−CH2​− (Ether)4.15TripletOverlaps with piperidine scaffolds Resolved via HSQC ( 13C 68.4)
−CH2​−O− (Ether)3.70TripletOverlaps with residual water Resolved via HSQC ( 13C 70.1)
−O−CH3​ (Methoxy)3.30SingletObscured by H2​O peak in DMSO Resolved via HSQC ( 13C 58.2)

References

  • Title: The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research Source: RJU Publisher URL: [Link]

  • Title: Fast quantitative 2D NMR for quantifying analytes in complex mixtures Source: European Pharmaceutical Review URL: [Link]

  • Title: The Role of HRMS in Metabolite Identification : Mapping Metabolic Pathways with Precision Source: ResolveMass URL: [Link]

  • Title: Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis Source: ACS Publications / NIH URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-Methoxyethoxy)pyridin-3-amine proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. 4-(2-Methoxyethoxy)pyridin-3-amine is a highly functionalized amino...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. 4-(2-Methoxyethoxy)pyridin-3-amine is a highly functionalized aminopyridine derivative frequently utilized in drug discovery and complex organic syntheses.

While the methoxyethoxy substituent alters its solubility and steric profile, the core aminopyridine scaffold dictates its primary hazard profile. Aminopyridines are notorious for their acute toxicity—acting as potent voltage-gated potassium channel blockers—and their basicity, which allows them to easily penetrate dermal barriers[1]. Consequently, proper disposal is not merely a regulatory checkbox; it is a critical operational safeguard.

This guide provides a self-validating, causally-driven protocol for the safe handling, segregation, and disposal of 4-(2-Methoxyethoxy)pyridin-3-amine.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. We do not just treat the symptom (the waste); we manage the chemical mechanism.

Table 1: Quantitative & Mechanistic Hazard Profile

Hazard CategoryMechanistic CausalityOperational Implication
Acute Toxicity (Oral/Dermal/Inhalation) The aminopyridine core blocks channels in the nervous system, leading to severe neurotoxicity. The ether linkage (methoxyethoxy) increases lipophilicity, enhancing rapid dermal absorption[1].Treat as an acutely toxic (P-listed equivalent) substance. Strict volume limits on waste containers[2].
Corrosive / Irritant The free base form contains an unprotonated pyridine nitrogen and an exocyclic amine, making it alkaline. It can cause localized saponification of skin lipids[3].Neutralization with weak acids (e.g., dilute acetic acid) is required during spill decontamination to form stable salts.
Environmental Toxicity Persistent in aquatic environments. The basic amine nitrogen resists rapid degradation and is highly mobile in water[1].Zero drain disposal. All aqueous washes must be captured and incinerated[4].

The Chemical Logic of Decontamination

Before detailing the logistical steps, it is essential to understand the chemical logic behind our spill response and decontamination protocols. Because 4-(2-Methoxyethoxy)pyridin-3-amine is a volatile and lipophilic free base, attempting to clean it with plain water or organic solvents can spread the contamination or facilitate skin absorption.

By introducing a weak acid (like dilute acetic acid), we protonate the pyridine nitrogen. This converts the hazardous free base into a water-soluble, non-volatile pyridinium salt, which is safely absorbed and contained.

G A 4-(2-Methoxyethoxy) pyridin-3-amine (Free Base) B Dilute Acetic Acid (Neutralization) A->B Add Acid C Protonated Pyridinium Salt (Water Soluble) B->C Protonation D Absorbent Material (Vermiculite) C->D Containment E Hazardous Waste Incineration D->E Disposal

Chemical neutralization pathway for aminopyridine spills using dilute acetic acid.

Step-by-Step Disposal Methodologies

Because of its severe toxicity, 4-(2-Methoxyethoxy)pyridin-3-amine must be managed under guidelines analogous to EPA "P-listed" acutely hazardous wastes[2]. This requires strict segregation to prevent exothermic reactions with strong oxidizers or acids[5].

Protocol A: Solid Waste Disposal (Powders & Crystals)
  • Containment: Transfer all residual solid powder into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or amber glass) inside a certified chemical fume hood.

  • Volume Limitation: Do not exceed 1 liter (or 1 quart) per solid waste container to comply with acute toxicity accumulation limits[2].

  • Labeling: Label explicitly as "Acutely Toxic Solid Waste: Contains 4-(2-Methoxyethoxy)pyridin-3-amine."

  • Segregation: Store in a designated secondary containment bin, strictly isolated from acid chlorides, acid anhydrides, and strong oxidizing agents[3].

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors & Washes)
  • Solvent Compatibility Check: Ensure the liquid waste does not contain incompatible reactive reagents (e.g., dinitrogen tetroxide or perchloric acid, which react violently with pyridines)[5].

  • Halogen Segregation: Route the liquid into a Halogen-Free Organic Waste container. Causality: Incinerating nitrogen-rich compounds (like aminopyridines) alongside halogenated solvents can generate highly toxic polychlorinated biphenyls (PCBs) or dioxins. High-temperature incineration with scrubbing is required[4].

  • Aqueous Washes: Even trace aqueous washes from extractions must be collected in a dedicated aqueous hazardous waste carboy. Never pour down the sink [3].

Protocol C: Contaminated Consumables & Empty Containers (The "No-Rinse" Rule)
  • Do Not Triple Rinse: Unlike standard chemicals, containers that held acutely toxic aminopyridines must not be washed for reuse. The rinsate itself becomes a high-volume acutely hazardous waste[2].

  • Direct Disposal: Place empty reagent bottles, contaminated nitrile gloves, weigh boats, and filter papers directly into a heavy-duty, sealable plastic bag or dedicated solid waste drum[2].

  • EHS Handoff: Submit a chemical waste collection request to your Environmental Health and Safety (EHS) department for removal by a licensed hazardous waste broker[4].

G Start Waste Generation: 4-(2-Methoxyethoxy)pyridin-3-amine Solid Solid Powder/ Crystals Start->Solid Liquid Liquid Solutions (Organic/Aqueous) Start->Liquid Consumables Contaminated PPE & Empty Containers Start->Consumables SolidBin Acutely Toxic Solid Waste Bin Solid->SolidBin LiquidBin Halogen-Free Organic Waste Bin Liquid->LiquidBin ConsumableBin P-Listed Equivalent Debris Bin Consumables->ConsumableBin EHS EHS Collection & High-Temp Incineration SolidBin->EHS LiquidBin->EHS ConsumableBin->EHS

Logistical workflow for segregating and disposing of aminopyridine-contaminated waste.

Emergency Spill Response Protocol

In the event of a spill outside the fume hood, immediate and calculated action is required to prevent inhalation of dust or dermal absorption.

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate vicinity. Do not attempt cleanup without a fitted respirator (N95 minimum for powders, organic vapor cartridge for solutions), heavy-duty butyl or double-nitrile gloves, and a fully buttoned lab coat[3].

  • Suppress Dust (For Solids): Do not dry-sweep. Lightly mist the solid spill with a 5% dilute acetic acid solution to suppress dust and initiate protonation of the free base[3].

  • Absorb (For Liquids): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like paper towels for the initial bulk absorption[3].

  • Collect: Use a non-sparking plastic scoop to transfer the neutralized, absorbed mass into a wide-mouth HDPE hazardous waste container.

  • Secondary Decontamination: Wash the spill surface with dilute acetic acid, followed by a soap and water wash, collecting all liquid runoff into the aqueous hazardous waste container[3].

References

  • National Research Council / Stanford University EHS. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals - Pyridine." Stanford Environmental Health & Safety. Available at:[Link]

  • Boston University Environmental Health & Safety. "Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance." Boston University Office of Research. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA Standardized Analytical Methods. Available at: [Link]

  • National Toxicology Program / EPA. "Aminopyridines - Support for Chemical Nomination." U.S. Environmental Protection Agency. Available at:[Link]

Sources

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